DRB18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-[[4-chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-3-5-16(9-21(14)26)12-24-19-8-7-18(23)11-20(19)25-13-17-6-4-15(2)22(27)10-17/h3-11,24-27H,12-13H2,1-2H3 |
InChI Key |
WNTAQMQIZGJASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)NCC3=CC(=C(C=C3)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
DRB18: A Pan-Class I GLUT Inhibitor for Cancer Therapy - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
DRB18 is an investigational small molecule that acts as a potent pan-inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells. By targeting the fundamental metabolic machinery of tumors, this compound presents a promising avenue for anticancer therapy. This document provides a comprehensive technical guide to the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of its cellular effects.
Core Mechanism of Action
This compound exerts its anticancer effects by competitively inhibiting the glucose uptake mediated by class I GLUT proteins (GLUT1, GLUT2, GLUT3, and GLUT4).[1][2][3] Cancer cells exhibit a heightened dependence on glucose for their rapid proliferation and survival, a phenomenon known as the Warburg effect. By blocking the primary channels for glucose entry into these cells, this compound effectively starves them of their essential fuel source. This targeted inhibition disrupts cellular metabolism, leading to a cascade of events that culminate in cell cycle arrest and cell death.[1][2][4]
The primary mechanism of antineoplastic action of this compound has been shown to be via increased endoplasmic reticulum oxidative stress.[5] Docking studies have indicated that this compound likely binds to the outward-open conformation of the GLUT transporters.[1][2] This interaction is stabilized by the formation of hydrogen bonds, π-π interactions, and halogen bonds with various residues within the transporter's binding pocket.[6]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various cancer cell lines and specific GLUT isoforms. The following tables summarize the key quantitative data available.
| Cell Line | Assay Type | IC50 Value | Reference |
| A549 (Lung Cancer) | Cell Viability | 3.5 µM | [3] |
| HeLa (Cervical Cancer) | Cell Viability | 1.3 µM | [3] |
| HOP92 (NSCLC) | Cell Viability | High nM range | [7] |
| MDA-MB-231 (TNBC) | Cell Viability | High nM range | [7] |
| GLUT Isoform (in HEK293 cells) | Assay Type | IC50 Value | Reference |
| GLUT1 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |
| GLUT2 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |
| GLUT3 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |
| GLUT4 | Glucose Uptake | ~900 nM - 9 µM | [2][3][4] |
Signaling Pathways and Cellular Consequences
The inhibition of glucose transport by this compound triggers a series of downstream cellular events. These interconnected pathways ultimately compromise the viability of cancer cells.
Caption: The signaling cascade initiated by this compound's inhibition of GLUT1-4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.
Glucose Uptake Assay
This assay measures the direct inhibitory effect of this compound on glucose transport into cancer cells.
Workflow:
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | pan-GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
DRB18: A Pan-Class I GLUT Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer cells exhibit a heightened reliance on glucose metabolism, a phenomenon primarily facilitated by the overexpression of Class I glucose transporters (GLUTs 1-4). This metabolic reprogramming presents a key vulnerability for therapeutic intervention. DRB18, a novel synthetic small molecule, has emerged as a potent pan-class I GLUT inhibitor, demonstrating significant anti-neoplastic activity both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the downstream cellular consequences of its action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting glucose transport in oncology.
Introduction
The Warburg effect, characterized by a dramatic increase in glucose uptake and aerobic glycolysis, is a hallmark of many cancers. This metabolic shift provides the necessary energy and biosynthetic precursors to support rapid cell proliferation. The facilitative glucose transporters of Class I, namely GLUT1, GLUT2, GLUT3, and GLUT4, are frequently overexpressed in various tumor types and play a pivotal role in sustaining this altered metabolism. Consequently, the inhibition of these transporters represents a promising strategy for cancer treatment.
This compound is a second-generation small-molecule inhibitor designed to broadly target Class I GLUTs.[1][2] It has shown greater stability and potency compared to its predecessor, WZB117.[3][4] By obstructing the primary conduit for glucose entry into cancer cells, this compound effectively starves them of their essential fuel source, leading to a cascade of events culminating in cell death.[1] This document outlines the key findings related to this compound's mechanism of action and provides detailed protocols for its preclinical evaluation.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as a pan-class I GLUT inhibitor has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against individual GLUT isoforms and a panel of cancer cell lines.
Table 1: this compound IC50 Values for Class I GLUT Isoforms [3][4][5]
| GLUT Isoform | Cell Line System | IC50 (µM) |
| GLUT1 | HEK293 | ~0.9 |
| GLUT2 | HEK293 | ~9 |
| GLUT3 | HEK293 | Not explicitly stated, but inhibited |
| GLUT4 | HEK293 | Not explicitly stated, but inhibited |
Data derived from studies using HEK293 cells engineered to express a single GLUT isoform.
Table 2: this compound IC50 Values for Glucose Uptake in Cancer Cell Lines [5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.9 - 3.6 |
| H1299 | Non-Small Cell Lung Cancer | 1.9 |
| Hela | Cervical Cancer | 1.9 - 3.6 |
| Panc1 | Pancreatic Cancer | Not explicitly stated, but inhibited |
| Hop92 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited |
| INS1 | Insulinoma | Not explicitly stated, but inhibited |
Table 3: this compound IC50 Values for Cell Viability in Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | < 10 |
| H1299 | Non-Small Cell Lung Cancer | < 10 |
| Hela | Cervical Cancer | < 10 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Glucose Uptake Assay[1][8]
This assay measures the direct inhibitory effect of this compound on glucose transport into cells.
-
Cell Seeding:
-
For GLUT-specific HEK293 cell lines, pre-treat 24-well plates with 25 µg/ml Polyethyleneimine for 20 minutes. Aspirate and allow plates to dry.
-
Seed 50,000 cells per well and incubate overnight.
-
For cancer cell lines, seed 40,000 cells per well (100,000 for INS-1 cells) and incubate overnight.
-
-
Assay Procedure:
-
Wash cells twice with Krebs-Ringer-Phosphate (KRP) buffer.
-
Add 225 µl of glucose-free KRP buffer to each well.
-
Add this compound or vehicle (DMSO) to the wells and incubate for 30 minutes.
-
Initiate glucose uptake by adding a mixture of 12.5 µl of 37 MBq/l 2-deoxy-D-[³H] glucose and 25 µl of 1 mmol/l regular glucose.
-
After 4 minutes, wash the cells to terminate uptake.
-
Lyse the cells.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Cell Viability Assays (MTT/Resazurin)[9][10][11]
These colorimetric and fluorometric assays assess the impact of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed 5,000 A549 or Panc1 cells per well in a 96-well plate.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
-
Resazurin Assay Protocol: [7][8][9]
-
Add Resazurin solution to each well (10% of the initial volume).
-
Incubate for at least 1 hour at 37°C.
-
Measure fluorescence with excitation at 530-570 nm and emission at 590-620 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.
-
-
MTT Assay Protocol: [9]
-
Add MTT solution to a final concentration of 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
Metabolomics Analysis[6][12]
This technique identifies and quantifies changes in cellular metabolites following this compound treatment.
-
Sample Preparation:
-
Treat A549 cells with 10 µM this compound or DMSO for 48 hours.
-
-
Analysis:
-
Perform untargeted metabolomics analysis on cell lysates.
-
Acquire data using Masshunter software.
-
Integrate peaks using Progenesis software.
-
Identify compounds using XCMS and Metaboanalyst 4.0 software.
-
Normalize peak areas using internal standards for relative quantification.
-
In Vivo Xenograft Studies[3][6][13]
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Use 4-week-old male Nu/J nude mice.
-
-
Tumor Implantation:
-
Subcutaneously inject A549 cells to establish tumors.
-
-
Treatment Protocol:
-
Once tumors reach a specified volume, administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
-
Treat mice three times a week.
-
-
Monitoring:
-
Measure tumor volume regularly using the formula: V = (Length x Width²)/2.
-
Monitor animal body weight and food intake.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism initiated by the inhibition of glucose uptake. This primary action triggers a cascade of downstream events that disrupt cellular metabolism and signaling, ultimately leading to cell death.
Proposed Mechanism of this compound-GLUT Interaction
Molecular docking studies suggest that this compound directly binds to the outward-open conformation of Class I GLUTs, physically obstructing the channel for glucose transport.[1][10] The correlation between the docking glidescores and the experimentally determined IC50 values supports this direct binding hypothesis.[5]
Caption: Proposed binding mechanism of this compound to Class I GLUTs.
Downstream Metabolic Consequences of GLUT Inhibition
By blocking glucose uptake, this compound initiates a profound disruption of central carbon metabolism.[5][6] This includes the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP production.[5] Furthermore, pathways responsible for the synthesis of essential building blocks, such as the purine-pyrimidine synthesis pathway, are also negatively impacted.[5]
Caption: Metabolic pathways affected by this compound-mediated GLUT inhibition.
Cellular Fate Following this compound Treatment
The metabolic crisis induced by this compound triggers a series of cellular stress responses. A notable consequence is the arrest of the cell cycle at the G1/S phase transition, halting cell proliferation.[4][5] Additionally, this compound treatment leads to an increase in reactive oxygen species (ROS), inducing oxidative stress.[4][5] The culmination of these effects is necrotic cell death.[5]
Caption: Cellular consequences of this compound-induced metabolic stress.
Experimental Workflow Overview
The characterization of this compound involves a logical progression from in vitro mechanistic studies to in vivo efficacy evaluation. This workflow ensures a comprehensive understanding of the compound's activity at multiple biological levels.
Caption: Overall experimental workflow for this compound characterization.
Conclusion
This compound is a promising pan-class I GLUT inhibitor with potent anti-cancer activity demonstrated across a range of preclinical models. Its ability to simultaneously target multiple GLUT isoforms presents a potential advantage over single-isoform inhibitors, possibly circumventing compensatory mechanisms that can lead to therapeutic resistance. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other GLUT-targeting agents for the treatment of cancer.
References
- 1. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labbox.es [labbox.es]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
DRB18: A Pan-Class I Glucose Transporter Inhibitor and its Impact on Glucose Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DRB18, a synthetic small molecule identified as a potent pan-class I glucose transporter (GLUT) inhibitor. The document details its mechanism of action, its effects on glucose metabolism, and summarizes key experimental findings and protocols for its evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development, particularly in the fields of oncology and metabolic diseases.
Introduction
Cancer cells exhibit a heightened dependence on glucose for their proliferation and survival, a phenomenon known as the Warburg effect. This metabolic reprogramming involves the overexpression of glucose transporters (GLUTs), particularly the class I isoforms (GLUT1-4), to facilitate increased glucose uptake. Consequently, targeting these transporters presents a promising therapeutic strategy for cancer treatment. This compound is a second-generation small molecule inhibitor designed to target pan-class I GLUTs, thereby disrupting glucose-based metabolism in cancer cells.[1][2]
Mechanism of Action
This compound functions as a potent pan-class I GLUT inhibitor, effectively reducing glucose uptake mediated by GLUT1, GLUT2, GLUT3, and GLUT4.[3][4] By binding to the outward-open conformation of these transporters, this compound competitively inhibits the transport of glucose across the cell membrane.[3][4] This blockade of glucose entry into the cell has several downstream consequences on cellular metabolism and survival.
The inhibition of glucose uptake leads to a reduction in the intracellular pool of glucose, which in turn hampers key metabolic pathways that are reliant on glucose as a primary substrate.[4] This includes a decrease in the abundance of metabolites in both glycolysis and the tricarboxylic acid (TCA) cycle.[4] The disruption of these energy-producing pathways ultimately leads to a dose-dependent decrease in ATP levels.[4]
Furthermore, the metabolic stress induced by this compound treatment results in an increase in oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and a decrease in the NADPH pool and the GSH/GSSG ratio.[4][5] This cellular stress contributes to cell cycle arrest at the G1/S phase and ultimately culminates in necrotic cell death.[3][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a pan-class I GLUT inhibitor.
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound on glucose transport and cancer cell viability have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Glucose Uptake by this compound
| Cell Line | Transporter Expressed | IC50 |
| HEK293 | GLUT1 | ~900 nM |
| HEK293 | GLUT2 | ~9 µM |
| HEK293 | GLUT3 | Not specified |
| HEK293 | GLUT4 | Not specified |
Data sourced from MedchemExpress.[5]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) |
| A549 | Lung Cancer | Not specified |
| H1299 | Lung Cancer | Not specified |
| HeLa | Cervical Cancer | Not specified |
| Ace-1 | Canine Prostate Cancer | 20-30 µM |
Data sourced from various publications.[6]
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Model | Treatment | Outcome |
| A549 Xenograft | 10 mg/kg this compound (IP, thrice weekly for 5 weeks) | 44% reduction in tumor volume |
| A549 Xenograft | 10 mg/kg this compound (IP, thrice weekly for 5 weeks) | 43% reduction in tumor weight |
Data sourced from MedchemExpress.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Glucose Uptake Assay
This assay measures the inhibitory effect of this compound on glucose transport into cells.
-
Cell Lines: HEK293 cells individually expressing GLUT1, GLUT2, GLUT3, or GLUT4, and various cancer cell lines (e.g., A549, H1299, HeLa).[4][6]
-
Reagents:
-
2-deoxy-D-[³H]glucose (radioactive glucose analog)
-
Krebs-Ringer-Phosphate (KRP) buffer
-
This compound dissolved in DMSO
-
Polyethyleneimine (for coating plates for HEK293 cells)[7]
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.[7]
-
Wash the cells with KRP buffer.
-
Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).[5]
-
Initiate glucose uptake by adding a mixture of 2-deoxy-D-[³H]glucose and unlabeled glucose.
-
After a short incubation period (e.g., 4 minutes), terminate the uptake by washing the cells with ice-cold KRP buffer.[7]
-
Lyse the cells and measure the radioactivity of the cell lysates using a scintillation counter.
-
Calculate the percentage of glucose uptake inhibition relative to a vehicle-treated control.
-
Cell Viability and Proliferation Assays
These assays determine the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[6]
-
Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
In Vivo Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice bearing subcutaneous tumors from human cancer cell lines (e.g., A549).[3][4]
-
Treatment Protocol:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg body weight) or a vehicle control via intraperitoneal (IP) injection.[3][4]
-
Administer the treatment on a specified schedule (e.g., three times a week for five weeks).[3][4]
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, metabolomics).
-
Metabolomics Analysis
This technique provides a comprehensive profile of the metabolic changes induced by this compound.
-
Procedure:
-
Treat cancer cells (e.g., A549) with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 48 hours).[4]
-
Extract metabolites from the cells.
-
Analyze the metabolite extracts using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Identify and quantify the changes in the abundance of various metabolites in key pathways like glycolysis, the TCA cycle, and pentose phosphate pathway.[4]
-
Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising novel therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its ability to inhibit pan-class I glucose transporters leads to a cascade of events, including the disruption of central carbon metabolism, induction of oxidative stress, and ultimately, cancer cell death. The preclinical data summarized in this guide highlight the potential of this compound as a standalone or combination therapy for various cancers. Further research and clinical development are warranted to fully elucidate its therapeutic utility in a clinical setting.
References
- 1. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]
- 2. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
DRB18: A Pan-Class I GLUT Inhibitor and Its Role in Tumor Cell Death
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DRB18 is a synthetic small molecule that functions as a potent pan-class I glucose transporter (GLUT) inhibitor, targeting GLUT1, GLUT2, GLUT3, and GLUT4. By competitively binding to the outward-open conformation of these transporters, this compound effectively blocks glucose uptake in cancer cells. This disruption of glucose metabolism leads to a cascade of cellular events, including G1/S phase cell cycle arrest, increased oxidative stress, and ultimately, a form of programmed cell death. While the primary mechanism of cell death induced by this compound as a monotherapy appears to be necrosis, emerging evidence suggests a role for apoptosis, particularly in synergistic combination with other chemotherapeutic agents. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a focus on its role in inducing tumor cell death, and offers detailed experimental protocols and data presented for scientific and drug development applications.
Introduction
Cancer cells exhibit a well-documented metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift necessitates an increased uptake of glucose, which is facilitated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface. The class I GLUTs (GLUT1-4) are key players in this process, making them attractive targets for anticancer therapies.[1][2] this compound has been identified as a potent pan-inhibitor of these class I GLUTs, demonstrating significant anti-proliferative and tumor growth inhibitory effects in preclinical models.[1] This guide delves into the core mechanisms of this compound's action, with a specific focus on its ability to induce cell death in tumors.
Mechanism of Action: Inhibition of Glucose Transport
This compound exerts its primary anti-tumor effect by competitively inhibiting the class I glucose transporters. Docking studies suggest that this compound likely binds to the outward-open conformation of GLUT1, GLUT2, GLUT3, and GLUT4, thereby preventing the transport of glucose into the cancer cell.[1][2] This targeted inhibition of glucose uptake is the initiating event that triggers a cascade of downstream cellular responses.
Signaling Pathway of this compound-Mediated GLUT Inhibition
The following diagram illustrates the initial interaction of this compound with the class I GLUTs, leading to the inhibition of glucose uptake.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Signaling Consequences of DRB18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRB18 is a synthetic, small-molecule inhibitor targeting class I glucose transporters (GLUTs), specifically GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3][4] As a potent, pan-class I GLUT inhibitor, this compound represents a significant tool for investigating the metabolic vulnerabilities of cancer cells and holds potential as a therapeutic agent.[1][3] This document provides a comprehensive overview of the downstream signaling pathways and cellular processes affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The primary mechanism of this compound involves binding to the outward-open conformation of GLUT1-4, thereby blocking glucose import and initiating a cascade of metabolic and cellular stress responses.[1][4] These responses culminate in cell cycle arrest and necrotic cell death in cancer cells.[1][2][4]
Core Mechanism of Action: Pan-Class I GLUT Inhibition
This compound is a rationally designed second-generation inhibitor, developed from the lead compound WZB117, with improved stability due to the replacement of ester bonds with more rigid amine bonds.[1] Its primary molecular targets are the class I glucose transporters—GLUT1, GLUT2, GLUT3, and GLUT4—which are frequently overexpressed in various cancer types to meet their high energy demands.[1][3] By inhibiting these transporters, this compound effectively creates a state of glucose deprivation within the cancer cell.
Quantitative Inhibition Data
The inhibitory potency of this compound against each of the class I GLUTs has been determined using HEK293 cell lines individually expressing each transporter.[4] The half-maximal inhibitory concentrations (IC₅₀) demonstrate a variable but potent inhibition across the class I GLUT family.[2]
| Transporter | Cell Line | IC₅₀ of this compound |
| GLUT1 | HEK293 | ~900 nM |
| GLUT2 | HEK293 | ~9 µM |
| GLUT3 | HEK293 | ~1 µM - 2 µM |
| GLUT4 | HEK293 | ~9 µM |
Data compiled from multiple sources indicating approximate values.[2]
Downstream Metabolic Pathways Affected
The inhibition of glucose uptake by this compound triggers significant alterations in central carbon metabolism. Metabolomic analyses of cancer cell lines, such as A549 lung cancer cells, treated with this compound have elucidated widespread changes in key metabolic pathways.[1][4]
Glycolysis and TCA Cycle
As a direct consequence of blocked glucose entry, the metabolic flux through glycolysis and the subsequent tricarboxylic acid (TCA) cycle is significantly diminished.[1] This leads to a reduction in the abundance of key metabolites within these pathways, crippling the cell's primary energy and biomass production routes.[1]
Pentose Phosphate Pathway and Redox Homeostasis
This compound treatment leads to a decrease in NADPH levels.[1] NADPH is a critical reducing equivalent, primarily generated through the pentose phosphate pathway (PPP), which is fueled by glucose. The reduction in NADPH availability impairs the cell's ability to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). This is evidenced by a decrease in the GSH/GSSG ratio, a key indicator of a shift towards a pro-oxidative state and increased oxidative stress.[1]
Nucleotide Synthesis
Metabolomic data reveals that this compound treatment also reduces the abundance of metabolites involved in the purine-pyrimidine synthesis pathway.[1] This indicates that the inhibition of glucose metabolism extends to the production of precursors for DNA and RNA synthesis, thereby hindering cellular proliferation.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]
- 4. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of DRB18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRB18 is a synthetic small molecule emerging as a potent anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and its mechanism of action. By inhibiting a key cellular process, this compound triggers a cascade of events leading to cancer cell death. This document details the experimental evidence, quantitative data, and methodologies used to elucidate the function of this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction
Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and survival. One of the key hallmarks of this altered metabolism is an increased reliance on glucose, a phenomenon known as the Warburg effect. This dependency is facilitated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface. Consequently, targeting these transporters presents a promising therapeutic strategy. This compound has been identified as a novel and potent inhibitor of a specific class of these transporters, demonstrating significant anti-neoplastic activity in preclinical studies.[1] This guide will delve into the molecular targets of this compound and the cellular consequences of their inhibition.
Primary Cellular Targets: Class I Glucose Transporters (GLUTs)
The primary cellular targets of this compound are the class I glucose transporters, which include GLUT1, GLUT2, GLUT3, and GLUT4.[2] These transporters are integral membrane proteins responsible for the facilitated diffusion of glucose across the cell membrane. In many cancer types, the expression of these transporters, particularly GLUT1 and GLUT3, is significantly upregulated to meet the high energy demands of tumor cells.
This compound acts as a pan-inhibitor of class I GLUTs, meaning it can block the function of all four members of this subclass.[2] Docking studies have suggested that this compound likely binds to the outward-open conformation of GLUT1-4, thereby physically obstructing the passage of glucose into the cell.[3] This direct inhibition of glucose uptake is the foundational event in the mechanism of action of this compound.
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory effects of this compound on glucose uptake and cancer cell viability have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.
Table 1: Inhibition of Glucose Uptake by this compound
| Cell Line | GLUT Isoform Expressed | IC50 (µM) | Reference |
| HEK293 | GLUT1 | ~0.9 | [2] |
| HEK293 | GLUT2 | ~9.0 | [2] |
| HEK293 | GLUT3 | ~1.5 | [2] |
| HEK293 | GLUT4 | ~2.5 | [2] |
Table 2: Inhibition of Cancer Cell Viability by this compound
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | HOP92 | High nM range | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | High nM range | [1] |
| Prostate Cancer | Ace-1 | 20-30 | [3] |
Note: The NCI-60 screen revealed that this compound is 5 to 10 times more potent than its predecessor, WZB117, in over 90% of the 60 cancer cell lines tested, with IC50 values often in the high nanomolar range.[1]
Signaling Pathways and Cellular Consequences
The inhibition of glucose transport by this compound initiates a cascade of downstream cellular events, ultimately leading to cell death.
Metabolic Reprogramming
By blocking glucose entry, this compound effectively starves cancer cells of their primary fuel source. This leads to a profound alteration in cellular metabolism. A key consequence is the disruption of the pentose phosphate pathway (PPP).[4][5] The PPP is a crucial metabolic pathway that branches off from glycolysis and is responsible for producing NADPH (essential for managing oxidative stress) and precursors for nucleotide biosynthesis (purines and pyrimidines).[6] Inhibition of glycolysis by this compound limits the availability of glucose-6-phosphate, the substrate for the PPP, thereby impairing these vital cellular functions.
Caption: Signaling pathway of this compound action.
Cell Cycle Arrest and Increased Oxidative Stress
The impairment of purine and pyrimidine synthesis due to the inhibition of the PPP directly impacts DNA synthesis and repair. This leads to an arrest of the cell cycle at the G1/S transition phase, preventing cancer cells from replicating.
Furthermore, the reduction in NADPH production via the PPP compromises the cell's ability to counteract oxidative stress. This results in an accumulation of reactive oxygen species (ROS), leading to cellular damage and contributing to cell death.
Necrotic Cell Death
The culmination of metabolic collapse, cell cycle arrest, and overwhelming oxidative stress induced by this compound leads to necrotic cell death. This form of cell death is characterized by cell swelling and lysis, releasing intracellular contents into the surrounding environment.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the cellular targets and effects of this compound.
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the rate of glucose uptake by cells. 2-Deoxyglucose (2-DG), a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Starvation: The following day, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to deplete intracellular glucose.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
2-DG Incubation: Add a solution containing 2-deoxy-D-[³H]glucose (a radioactive tracer) to each well and incubate for a short period (e.g., 5-10 minutes).
-
Uptake Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of 2-DG taken up by the cells.
Cell Viability Assay (Resazurin-Based)
This assay assesses cell viability by measuring the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The fluorescence signal is directly proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells.
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for this compound investigation.
Conclusion
This compound represents a promising therapeutic candidate that targets the metabolic vulnerability of cancer cells. Its primary mechanism of action is the pan-inhibition of class I glucose transporters, leading to a cascade of downstream effects including metabolic collapse, cell cycle arrest, increased oxidative stress, and ultimately necrotic cell death. The in-depth understanding of its cellular targets and the pathways it affects, as detailed in this guide, provides a solid foundation for its further development as an anti-cancer therapeutic. The experimental protocols outlined herein offer a standardized approach for researchers to further investigate the potential of this compound and similar GLUT inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
DRB18's Impact on the Warburg Effect in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. A key driver of this phenomenon is the overexpression of glucose transporters (GLUTs), particularly class I GLUTs (GLUT1-4). DRB18, a novel small-molecule inhibitor, has emerged as a potent pan-inhibitor of class I GLUTs, presenting a promising therapeutic strategy to counteract the Warburg effect. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cancer cell metabolism, and the experimental methodologies used to elucidate its effects.
Introduction: The Warburg Effect in Cancer
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1][2][3] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis. This seemingly inefficient process provides a rapid source of ATP and, crucially, diverts glucose intermediates into biosynthetic pathways essential for building new cellular components required for rapid proliferation, such as nucleotides, lipids, and amino acids.[1][4] This metabolic shift is largely driven by the upregulation of glucose transporters on the cancer cell surface, which facilitates increased glucose uptake.[3][5]
This compound: A Pan-Class I GLUT Inhibitor
This compound is a second-generation small molecule designed as a more stable and potent successor to the first-generation GLUT1 inhibitor, WZB117.[5] It acts as a pan-inhibitor, targeting all four class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[6][7] This broad-spectrum inhibition is significant, as cancer cells often co-express multiple GLUT isoforms, and targeting a single transporter may lead to compensatory upregulation of others.[8]
Mechanism of Action
This compound directly binds to the outward-open conformation of class I GLUTs, physically obstructing the channel and preventing glucose transport into the cell.[7][9] By inhibiting glucose uptake, this compound effectively cuts off the primary fuel source for cancer cells exhibiting the Warburg phenotype, leading to a cascade of downstream effects.
Impact of this compound on Cancer Cell Metabolism and Proliferation
The inhibition of glucose uptake by this compound triggers a series of metabolic and cellular consequences that ultimately suppress tumor growth.
Metabolic Reprogramming
Metabolomics studies have revealed that this compound treatment significantly alters the metabolic landscape of cancer cells. By blocking the initial step of glycolysis, this compound leads to a reduction in the abundance of metabolites in both the glycolytic pathway and the downstream tricarboxylic acid (TCA) cycle.[6][7] This disruption of central carbon metabolism hampers the cell's ability to generate ATP and essential biosynthetic precursors.
Increased Oxidative Stress and Cell Cycle Arrest
This compound treatment has been shown to induce oxidative stress in cancer cells.[6][7] This is likely due to a decrease in the production of NADPH, a key reducing equivalent generated through the pentose phosphate pathway, which branches from glycolysis. The resulting increase in reactive oxygen species (ROS) can damage cellular components and trigger cell death pathways.[7] Furthermore, this compound has been observed to cause cell cycle arrest at the G1/S phase transition, preventing cancer cell proliferation.[6][10]
Induction of Necrotic Cell Death
The culmination of metabolic collapse and oxidative stress induced by this compound leads to cancer cell death, primarily through necrosis.[6][7]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I GLUTs
| Glucose Transporter | IC50 (µM) |
| GLUT1 | ~0.9 |
| GLUT2 | ~9.0 |
| GLUT3 | Not explicitly stated, but inhibited |
| GLUT4 | Not explicitly stated, but inhibited |
Data extracted from studies on HEK293 cells expressing individual GLUT isoforms.[6][9]
Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| This compound | 10 mg/kg, IP, thrice weekly | 44 | 43 |
Data from a study using A549 non-small cell lung cancer cells in nude mice.[6][10]
Table 3: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | < 10 |
| H1299 | Non-Small Cell Lung Cancer | < 10 |
| HeLa | Cervical Cancer | < 10 |
| Panc1 | Pancreatic Cancer | < 10 |
| HOP92 | Non-Small Cell Lung Cancer | High nM range |
| MDA-MB-231 | Triple-Negative Breast Cancer | High nM range |
Data compiled from NCI-60 cell line screening and other in vitro studies.[5][9]
Signaling Pathways and Experimental Workflows
This compound Signaling and Metabolic Impact
The following diagram illustrates the mechanism of action of this compound and its downstream consequences on cancer cell metabolism.
Caption: Mechanism of this compound action and its metabolic consequences.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow for evaluating the anticancer effects of this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Glucose Uptake Assay
This protocol is used to measure the inhibitory activity of this compound on glucose transport.[6]
-
Cell Culture: Culture cancer cell lines (e.g., A549, H1299, HeLa) or HEK293 cells individually expressing GLUT1-4 in appropriate media.
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 40 minutes to starve them of glucose.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for 30 minutes.
-
Glucose Uptake: Add [³H]-2-deoxy-D-glucose (a radiolabeled glucose analog) and incubate for a defined period (e.g., 5 minutes).
-
Washing: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of glucose uptake inhibition relative to a vehicle-treated control.
Cell Viability Assay (MTT/Resazurin)
This assay determines the effect of this compound on cancer cell proliferation and viability.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For Resazurin assay: Add resazurin solution and incubate for 1-4 hours.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Metabolomics Analysis
This protocol identifies changes in cellular metabolites following this compound treatment.[6][7]
-
Cell Culture and Treatment: Culture A549 cells and treat with this compound (e.g., 10 µM) or vehicle for 48 hours.
-
Metabolite Extraction: Quickly wash the cells with an appropriate buffer and then quench metabolism using a cold solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify metabolites.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to determine significant changes in metabolite levels between this compound-treated and control groups.
In Vivo Tumor Xenograft Study
This protocol assesses the in vivo antitumor efficacy of this compound.[6]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Administer this compound via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 10 mg/kg, three times a week).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Immunohistochemistry (Optional): Analyze tumor tissue for markers of proliferation (e.g., Ki67) and GLUT expression.
Conclusion
This compound represents a significant advancement in the development of anticancer therapeutics that target the Warburg effect. Its ability to inhibit all four class I glucose transporters provides a robust strategy for cutting off the fuel supply to cancer cells, leading to metabolic crisis, cell cycle arrest, and ultimately, cell death. The preclinical data strongly support the potential of this compound as a standalone therapy or in combination with other anticancer agents. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and other GLUT inhibitors.
References
- 1. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 3. The Warburg effect: essential part of metabolic reprogramming and central contributor to cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Metabolism - Revisiting the Warburg Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Preliminary Studies on the Anticancer Activity of DRB18: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary research on DRB18, a novel small-molecule inhibitor of glucose transporters with demonstrated anticancer properties. The following sections detail its mechanism of action, summarize key quantitative data, outline experimental methodologies, and visualize the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a potent pan-class I glucose transporter (GLUT) inhibitor, targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Cancer cells exhibit a heightened dependence on glucose for their metabolic needs, a phenomenon known as the Warburg effect.[4] By inhibiting these key transporters, this compound effectively curtails the glucose supply to cancer cells, thereby disrupting their energy metabolism and biosynthetic processes.[1][5] Docking studies suggest that this compound likely binds to the outward-open conformation of GLUT1-4.[1][2] This multi-GLUT targeting approach is considered a more effective strategy than inhibiting a single GLUT, as cancer cells can often compensate for the loss of one transporter by upregulating others.[1][4]
The inhibition of glucose uptake by this compound leads to a cascade of downstream cellular events, including G1/S phase cell cycle arrest, increased oxidative stress, and ultimately, necrotic cell death.[1][2][3] Furthermore, in combination with chemotherapeutic agents like paclitaxel, this compound has been shown to induce apoptosis, suggesting a multi-faceted anticancer mechanism.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's anticancer activity.
Table 1: In Vitro Inhibition of Glucose Uptake
| Cell Line | Target | IC50 Value | Assay |
| HEK293 | GLUT1-4 (individually expressed) | ~900 nM to ~9 µM | Glucose Uptake Assay |
| A549 (NSCLC) | Endogenous GLUTs | 1.9 µM | Glucose Uptake Assay |
| H1299 (NSCLC) | Endogenous GLUTs | ~3.6 µM | Glucose Uptake Assay |
| HeLa (Cervical Cancer) | Endogenous GLUTs | ~2.5 µM | Glucose Uptake Assay |
Data sourced from multiple studies.[2][6]
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment | Dosage | Administration | Outcome |
| This compound | 10 mg/kg | Intraperitoneal (IP), thrice weekly | 44% reduction in tumor volume, 43% reduction in tumor weight |
| This compound + Paclitaxel | Not specified | Not specified | Synergistic reduction in tumor volume and weight |
Data sourced from multiple studies.[1][3][6]
Experimental Protocols
This section outlines the methodologies for key experiments conducted to evaluate the anticancer activity of this compound.
Glucose Uptake Assay
-
Objective: To measure the inhibitory effect of this compound on glucose transport into cells.
-
Methodology:
-
Cells (e.g., HEK293 expressing specific GLUTs or cancer cell lines) are seeded in appropriate culture plates and grown to a suitable confluency.
-
The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 30 minutes).
-
A radiolabeled glucose analog, such as [³H]-2-deoxy-glucose, is added to the culture medium.
-
After an incubation period, the uptake of the radiolabeled glucose is stopped, and the cells are washed to remove any extracellular label.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of glucose uptake inhibition against the concentration of this compound.[1][2]
-
Cell Viability/Proliferation Assays (MTT/Resazurin)
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a defined period (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
For the resazurin assay, a resazurin solution is added. Viable cells reduce resazurin to the fluorescent resorufin.
-
The formazan crystals (in the MTT assay) are solubilized, and the absorbance is read on a microplate reader. The fluorescence (in the resazurin assay) is also measured using a plate reader.
-
The results are expressed as a percentage of viable cells compared to the vehicle-treated control.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., A549) to establish tumors.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (IP) injections of this compound (e.g., 10 mg/kg) on a specified schedule (e.g., thrice a week). The control group receives vehicle injections.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1][6]
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of specific proteins.
-
Methodology:
-
Cells or tumor tissues are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., GLUT1-4, Caspase-3, Caspase-9).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2][6]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound's anticancer activity.
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Synergistic apoptotic pathway of this compound and Paclitaxel.
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DRB18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), encompassing GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Cancer cells exhibit a heightened dependence on glucose for their metabolic and proliferative needs, often overexpressing GLUTs.[4] By targeting these transporters, this compound effectively curtails the primary energy source of cancer cells, leading to metabolic distress and cell death, making it a promising agent for cancer research and therapeutic development.[2][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound functions as a pan-class I GLUT inhibitor, likely by binding to the outward-open conformation of GLUT1-4.[2][3] This inhibition of glucose transport triggers a cascade of downstream cellular events:
-
Metabolic Reprogramming: Inhibition of glucose uptake by this compound leads to a significant alteration in energy-related metabolic pathways, including glycolysis and the TCA cycle.[5] This results in a reduction of intracellular ATP levels.[2]
-
Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest at the G1/S phase transition.[1][2]
-
Oxidative Stress: this compound has been shown to increase the levels of reactive oxygen species (ROS) within cells.[1][2]
-
Cell Death: The culmination of these effects is a reduction in cancer cell proliferation and the induction of necrotic cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data reported for this compound in various cell lines.
Table 1: IC50 Values for Glucose Uptake Inhibition
| Cell Line | GLUTs Expressed | This compound IC50 | Incubation Time |
| HEK293 | GLUT1 | ~900 nM - 9 µM | 30 minutes |
| HEK293 | GLUT2 | ~900 nM - 9 µM | 30 minutes |
| HEK293 | GLUT3 | ~900 nM - 9 µM | 30 minutes |
| HEK293 | GLUT4 | ~900 nM - 9 µM | 30 minutes |
| A549 | GLUT1-4 | 1.9 - 3.6 µM | Not Specified |
| H1299 | GLUT1-4 | 1.9 - 3.6 µM | Not Specified |
| HeLa | GLUT1-4 | 1.9 - 3.6 µM | Not Specified |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration(s) | Incubation Time | Observed Effect |
| A549 | Cell Cycle Analysis | 5 and 10 µM | 72 hours | G1/S phase arrest[1][2] |
| A549 | ROS Measurement | 5 and 10 µM | 72 hours | Increased ROS levels[1][2] |
| A549 | Western Blot | 5 and 10 µM | 72 hours | Reduced expression of glycosylated GLUT1-4[1] |
| NCI-H1299 | Cell Viability (MTT) | Not Specified | 48 hours | Antiproliferative activity[1] |
| Canine PCa | Cell Viability | Not Specified | Not Specified | Dose-dependent reduction in cell viability |
| NCI60 Panel | Cell Viability (MTT) | < 10 µM | Not Specified | IC50 values lower than 10 µM in numerous cell lines[7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability/Proliferation Assay (Resazurin-based)
This protocol is adapted from methodologies used in studies with this compound.[8]
Materials:
-
Cells of interest (e.g., A549, Panc1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final DMSO concentration of 0.1% should be used as a vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[8]
-
Following incubation, add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Glucose Uptake Assay
This protocol is based on the methodology described for assessing this compound's inhibitory activity on glucose transport.[2][9]
Materials:
-
Cancer cell lines (e.g., A549, H1299, HeLa)
-
24-well plates
-
Krebs-Ringer-Phosphate (KRP) buffer
-
This compound
-
2-deoxy-D-[3H]-glucose
-
Regular D-glucose
-
Scintillation counter
Procedure:
-
Seed 50,000 cells into each well of a 24-well plate and incubate overnight.[9]
-
Wash the cells twice with KRP buffer.
-
Add 225 µL of glucose-free KRP buffer to each well.
-
Add the desired concentrations of this compound or a vehicle control to the cells and incubate for 30 minutes.[9]
-
To initiate glucose uptake, add a mixture of 12.5 µL of 37 MBq/L 2-deoxy-D-[3H]-glucose and 25 µL of 1 mmol/L regular glucose to each well.[9]
-
After 4 minutes, wash the cells to stop the uptake.[9]
-
Lyse the cells and measure the radioactivity of the cell lysates using a scintillation counter.[9]
Western Blot Analysis
This is a general protocol for assessing protein expression changes, as was done to measure GLUT expression after this compound treatment.[1][10]
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-Caspase-3, anti-Caspase-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time (e.g., 72 hours), wash them with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.[11][12][13]
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired duration.
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]
- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 404 | BioChemPartner [m.biochempartner.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 10. bio-rad.com [bio-rad.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
DRB18 Protocol for In Vitro Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells to meet their high metabolic demands.[1] By targeting GLUT1, GLUT2, GLUT3, and GLUT4, this compound effectively disrupts glucose uptake and downstream metabolic pathways crucial for cancer cell proliferation and survival.[1] These application notes provide a comprehensive overview of the in vitro applications of this compound, including its mechanism of action, protocols for key experiments, and expected outcomes in various cancer cell lines.
Mechanism of Action
This compound functions as a pan-class I GLUT inhibitor, binding to the outward-open conformation of these transporters and blocking the entry of glucose into the cell.[2][1] This targeted inhibition of glucose transport leads to a cascade of downstream effects, ultimately culminating in cancer cell death. The primary mechanisms include:
-
Inhibition of Glucose Metabolism: By cutting off the primary fuel source, this compound significantly reduces the abundance of metabolites in critical energy-producing pathways such as glycolysis and the TCA cycle.[2]
-
Induction of Oxidative Stress: The disruption of glucose metabolism leads to a decrease in NADPH, a key molecule for maintaining redox homeostasis. This results in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[2][3]
-
Cell Cycle Arrest: this compound treatment has been shown to cause cell cycle arrest at the G1/S phase transition in cancer cells.[2][1][3]
-
Induction of Apoptosis: The combination of metabolic stress and oxidative damage can trigger programmed cell death, or apoptosis. In combination with other chemotherapeutic agents like paclitaxel, this compound has been shown to elevate the expression of apoptosis-inducing proteins Caspase 3 and Caspase 9.[4]
-
Necrotic Cell Death: In addition to apoptosis, this compound can also induce necrotic cell death in cancer cells.[2][1]
Data Presentation
Table 1: IC50 Values of this compound for Glucose Uptake Inhibition
| Cell Line | Transporter Expressed | IC50 (µM) |
| HEK293 | GLUT1 | ~0.9 |
| HEK293 | GLUT2 | ~9 |
| HEK293 | GLUT3 | Not specified |
| HEK293 | GLUT4 | Not specified |
| A549 (NSCLC) | GLUT1-4 | 1.9 |
| H1299 (NSCLC) | GLUT1-4 | 3.6 |
| HeLa (Cervical Cancer) | GLUT1-4 | Not specified, dose-dependent inhibition observed |
| Panc1 (Pancreatic Cancer) | GLUT1-4 | Not specified, dose-dependent inhibition observed |
| Hop92 | GLUT1-4 | Not specified, dose-dependent inhibition observed |
| INS1 | GLUT1-4 | Not specified, dose-dependent inhibition observed |
Data compiled from multiple sources.[2][3][4]
Table 2: Effect of this compound on Cancer Cell Viability (NCI-60 Panel)
| Cancer Type | Number of Cell Lines with IC50 < 10 µM (this compound) | Number of Cell Lines with IC50 < 10 µM (WZB117 - Precursor) |
| Melanoma | 9/9 | 2/9 |
| NSCLC | Significantly Improved | Mildly Improved |
| Breast Cancer | Significantly Improved | Mildly Improved |
| Ovarian Cancer | Significantly Improved | Mildly Improved |
| Leukemia | Strong Inhibition | Not Specified |
| CNS Cancer | Strong Inhibition | Not Specified |
| Renal Cancer | Strong Inhibition | Not Specified |
| Prostate Cancer | Strong Inhibition | Not Specified |
This compound shows significantly improved potency against a broader range of cancer cell lines compared to its precursor, WZB117.[2][5]
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (Resazurin or MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Resazurin or MTT reagent
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0-10 µM.[3] A DMSO control (0.1%) should be included.[4]
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
After the incubation period, add the resazurin or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
Glucose Uptake Assay (Using 2-deoxy-D-[3H] glucose)
Objective: To measure the inhibitory effect of this compound on glucose transport in cancer cells.
Materials:
-
Cancer cell lines or HEK293 cells expressing specific GLUTs
-
24-well plates
-
Polyethyleneimine (for HEK293 cells)
-
Krebs-Ringer-Phosphate (KRP) buffer
-
This compound stock solution
-
2-deoxy-D-[3H] glucose
-
Regular glucose (1 mmol/L)
-
Cell lysis buffer
-
Scintillation counter
Protocol:
-
For HEK293 cells, pre-treat the 24-well plates with 25 µg/ml Polyethyleneimine for 20 minutes.[2][6]
-
Seed 50,000 cells per well and incubate overnight.[2][6] For INS-1 cells, seed 100,000 cells per well.[7]
-
Wash the cells twice with KRP buffer and then add 225 µL of glucose-free KRP buffer.[6]
-
Add this compound at various concentrations (or DMSO as a control) and incubate for 30 minutes.[3][6]
-
Initiate glucose uptake by adding a mixture of 12.5 µL of 37 MBq/l 2-deoxy-D-[3H] glucose and 25 µL of 1 mmol/l regular glucose to each well.[6]
-
After 4 minutes, stop the uptake by washing the cells with ice-cold KRP buffer.[6]
-
Lyse the cells and measure the radioactivity of the cell lysates using a scintillation counter.[6]
-
Normalize the counts to the protein concentration in each well.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 or 10 µM) or DMSO for 72 hours.[2][3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of specific proteins (e.g., caspases).
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase 3, anti-Caspase 9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable tool for in vitro cancer research, offering a potent and specific mechanism for targeting the metabolic vulnerability of cancer cells. The protocols outlined above provide a framework for investigating the multifaceted effects of this pan-class I GLUT inhibitor on cell viability, glucose metabolism, cell cycle progression, and apoptosis. These studies can contribute to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]
- 6. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
DRB18: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of DRB18, a pan-class I glucose transporter (GLUT) inhibitor, in mouse xenograft models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a small molecule inhibitor that targets class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By binding to the outward-open conformation of these transporters, this compound effectively blocks glucose uptake in cancer cells.[2] This disruption of glucose metabolism leads to a cascade of downstream effects, including:
-
Metabolic Stress: Alteration of energy-related metabolic pathways, including glycolysis, the TCA cycle, and purine and pyrimidine synthesis.[1][3]
-
Cell Cycle Arrest: Induction of G1/S phase cell cycle arrest.[1][2]
-
Oxidative Stress: Increased levels of reactive oxygen species (ROS).[1][2]
This multi-faceted mechanism makes this compound a promising anti-cancer agent, particularly in tumors with high glucose dependency.[4]
In Vivo Efficacy in A549 Xenograft Model
A key preclinical study evaluated the anti-tumor activity of this compound in a xenograft model using A549 human non-small cell lung cancer cells.[1] The study demonstrated a significant reduction in tumor growth following this compound treatment.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound Treatment (10 mg/kg) | Percentage Reduction |
| Tumor Volume | - | 44% smaller than control | 44%[5] |
| Tumor Weight | - | 43% smaller than control | 43%[5] |
Experimental Protocol: A549 Xenograft Study
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a subcutaneous A549 xenograft model.[1]
1. Animal Model:
2. Cell Culture and Implantation:
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Cell Preparation: Harvest A549 cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS).
-
Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.[6]
3. Tumor Growth and Treatment Initiation:
-
Allow tumors to become palpable (e.g., ~100 mm³).[6]
-
Randomly divide mice into two groups: Vehicle control and this compound treatment.[1]
4. This compound Formulation and Administration:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Vehicle: A mixture of PBS and DMSO (1:1, v/v) is a commonly used vehicle.[1]
-
Dosage: 10 mg/kg body weight.[1]
-
Administration Route: Intraperitoneal (IP) injection.[1]
-
Frequency: Thrice a week.[1]
-
Duration: 5 weeks.[1]
5. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor volume weekly using calipers (Volume = 0.5 x length x width²).[1]
-
Body Weight: Monitor and record the body weight of each mouse weekly to assess toxicity.[6]
-
Euthanasia and Tumor Excision: At the end of the 5-week treatment period, euthanize the mice and surgically excise the tumors.[1]
-
Tumor Weight: Weigh the excised tumors.[1]
6. Data Analysis:
-
Compare the mean tumor volumes and weights between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., t-test).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for a typical xenograft study.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a this compound mouse xenograft study.
Considerations for Other Xenograft Models
While the 10 mg/kg dosage administered three times a week has shown efficacy in the A549 model, researchers should consider the following when applying this compound to other xenograft models:
-
Toxicity at Higher Doses: A study using a bone-metastatic prostate cancer model initiated treatment with 20 mg/kg of this compound every 48 hours.[7] This regimen led to a significant loss of body weight, indicating potential toxicity at higher doses and frequencies.[7] The dosage was subsequently reduced to 10 mg/kg every 72 hours.[7]
-
Combination Therapy: this compound has been investigated in combination with other chemotherapeutic agents. For instance, a study in an A549 xenograft model used 8 mg/kg of this compound in combination with 8 mg/kg of paclitaxel, which resulted in a significant reduction in tumor volume compared to either agent alone.[6] This suggests the potential for synergistic effects and the possibility of using lower doses of this compound in combination regimens.[6]
-
Tumor Glucose Dependency: The efficacy of this compound is likely to be highest in tumors that are highly dependent on glucose metabolism.[4] Therefore, the metabolic profile of the chosen xenograft model should be taken into account.
These application notes and protocols provide a foundational guide for the use of this compound in preclinical xenograft studies. As with any experimental compound, careful dose-finding and toxicity studies are recommended for new tumor models and treatment regimens.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. oaepublish.com [oaepublish.com]
Application Notes and Protocols: DRB18 Intraperitoneal Injection in Mice
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of DRB18, a pan-class I glucose transporter (GLUT) inhibitor, in mice for preclinical research. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic small molecule that acts as a potent inhibitor of class I glucose transporters (GLUT1-4).[1][2][3][4] By blocking glucose uptake, this compound disrupts the metabolism of cancer cells, which heavily rely on glucose for their proliferation and survival.[1][5] This leads to cell cycle arrest at the G1/S phase, increased oxidative stress, and ultimately, necrotic cell death.[1][2] In vivo studies have demonstrated that intraperitoneal administration of this compound can significantly reduce tumor growth in mouse models.[1][2][3]
Data Presentation
In Vivo Efficacy of this compound via Intraperitoneal Injection
| Mouse Model | Tumor Type | This compound Dosage | Dosing Schedule | Vehicle | Outcome | Reference |
| Nude Mice | A549 Lung Cancer Xenograft | 10 mg/kg | Thrice a week for 5 weeks | PBS/DMSO (1:1, v/v) | 44% reduction in tumor volume, 43% reduction in tumor weight | [2][3] |
| Nude Mice | A549 Lung Cancer Xenograft | 8 mg/kg | Daily for 5 weeks | PBS/DMSO (1:1, v/v) | Significant reduction in tumor volume (in combination with paclitaxel) | [6] |
| Nude Mice | PCa (Prostate Cancer) Xenograft in Tibia | 20 mg/kg initially, then 10 mg/kg | Every 48h, then every 72h | PBS/DMSO (1:1, v/v) | Did not reduce tumor growth in this bone metastasis model | [7] |
IC50 Values of this compound for Glucose Uptake Inhibition
| Cell Line | GLUT Transporter Expressed | IC50 |
| HEK293 | GLUT1 | ~900 nM |
| HEK293 | GLUT2 | ~9 µM |
| HEK293 | GLUT3 | Not specified |
| HEK293 | GLUT4 | Not specified |
Data derived from studies on HEK293 cell lines individually expressing GLUT1-4.[1][2]
Experimental Protocols
Preparation of this compound for Injection
-
Reconstitution: Dissolve this compound powder in a sterile vehicle solution of Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO) at a 1:1 volume ratio.[2] The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Before use, warm the solution to room temperature.[8]
Intraperitoneal Injection Procedure in Mice
This protocol is based on established guidelines for IP injections in rodents.[8][9][10]
Materials:
-
This compound solution
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge)[9]
-
70% alcohol wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
One-person technique: Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing) with your non-dominant hand. The tail can be secured between your little finger and the palm of the same hand.
-
Two-person technique (recommended): One person restrains the mouse as described above, while the second person performs the injection.[9]
-
-
Positioning: Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.[8][10]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[8][9] This location helps to avoid puncturing the cecum (located on the left side) and the urinary bladder.
-
Disinfection: Clean the injection site with a 70% alcohol wipe.[10]
-
Needle Insertion:
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[10]
-
Injection: Once proper needle placement is confirmed, slowly and steadily inject the this compound solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[9]
-
Withdrawal and Post-injection Care:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor it for any signs of distress, bleeding, or adverse reactions.[9]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits GLUT1-4, leading to reduced glucose uptake and cell death.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for in vivo efficacy testing of this compound in a mouse tumor model.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]
- 5. Basal Glucose Transport Inhibitors as Anti-Cancer Theraputics | Ohio University [ohio.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. oaepublish.com [oaepublish.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for DRB18 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), demonstrating inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] As cancer cells often exhibit a heightened dependence on glucose for their metabolic needs, targeting glucose transport is a promising strategy in oncology research and drug development.[2][3] this compound acts by binding to the outward-open conformation of these transporters, thereby blocking glucose uptake.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a glucose uptake assay with 2-deoxy-D-[3H]glucose, a common method to assess the efficacy of GLUT inhibitors.
Mechanism of Action
This compound functions as a pan-inhibitor of class I GLUTs, which are frequently overexpressed in various cancer types.[1][4] By obstructing these transporters, this compound effectively curtails the supply of glucose to cancer cells. This disruption of glucose metabolism leads to a cascade of downstream effects, including the alteration of key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, ultimately impacting cellular energy production and biosynthetic processes.[2][3]
Data Presentation
The inhibitory potency of this compound has been quantified across different GLUT isoforms and cancer cell lines using the 2-deoxy-D-[3H]glucose uptake assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Cell Line | IC50 Value | Reference |
| GLUT1 | HEK293 | ~0.9 µM | [2][5] |
| GLUT2 | HEK293 | ~9 µM | [2][5] |
| GLUT3 | HEK293 | ~1.5 µM | [2] |
| GLUT4 | HEK293 | ~2.5 µM | [2] |
| A549 | (NSCLC) | ~3.6 µM | [2] |
| H1299 | (NSCLC) | ~1.9 µM | [2] |
| Hela | (Cervical Cancer) | ~2.8 µM | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits glucose uptake via GLUTs, disrupting glycolysis and the TCA cycle.
Caption: Experimental workflow for the 2-deoxy-D-[3H]glucose uptake assay with this compound.
Experimental Protocols
2-Deoxy-D-[3H]glucose Uptake Assay
This protocol is adapted from methodologies used to characterize this compound's inhibitory effects on glucose transport.[1][4][5]
Materials:
-
Cell Lines: HEK293 cells individually expressing GLUT1, GLUT2, GLUT3, or GLUT4; or cancer cell lines (e.g., A549, H1299, Hela).
-
This compound: Prepare a stock solution in DMSO.
-
2-deoxy-D-[3H]glucose
-
Krebs-Ringer-Phosphate (KRP) buffer: (128 mM NaCl, 5.2 mM KCl, 1.3 mM CaCl2, 2.6 mM MgSO4, 10 mM Na2HPO4, pH 7.4).
-
Lysis Buffer: (e.g., 0.1 M NaOH, 0.1% SDS).
-
Scintillation Fluid.
-
24-well cell culture plates.
-
Polyethyleneimine (PEI) (for HEK293 cells).
Procedure:
-
Cell Seeding:
-
For HEK293 cell lines, pre-treat the 24-well plates with 25 µg/ml Polyethyleneimine for 20 minutes. Aspirate the PEI solution and allow the plates to dry.[1]
-
Seed 50,000 cells per well and allow them to attach and grow overnight.[1] For some cancer cell lines, an initial seeding density of 40,000 cells per well may be appropriate.[5]
-
-
Cell Preparation:
-
The following day, wash the cells twice with KRP buffer.
-
Add 225 µl of glucose-free KRP buffer to each well.[1]
-
-
Inhibitor Treatment:
-
Glucose Uptake:
-
Prepare a mixture of 2-deoxy-D-[3H]glucose (final concentration ~1 µCi/ml) and unlabeled 2-deoxy-D-glucose (final concentration to reach a desired total substrate concentration, e.g., 100 µM).
-
Initiate glucose uptake by adding 25 µl of the radioactive glucose mixture to each well.
-
Incubate for a short period (e.g., 4-10 minutes) at 37°C. The timing should be within the linear range of uptake for the specific cell line.[1]
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold KRP buffer to stop the glucose uptake.
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer (e.g., 200-500 µl) to each well and incubate to ensure complete cell lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well, if necessary.
-
Calculate the percentage of glucose uptake inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in 2-deoxy-D-[3H]glucose uptake assays. Adherence to these detailed methodologies will enable the accurate assessment of this compound's inhibitory effects on glucose transport in various cellular contexts, contributing to a deeper understanding of its potential as a therapeutic agent.
References
- 1. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Methodology for DRB18 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the synergistic combination therapy of DRB18, a pan-class I glucose transporter (GLUT) inhibitor, and paclitaxel, a microtubule-stabilizing agent, for the treatment of non-small cell lung cancer (NSCLC). The combination of these two agents has been shown to exhibit strong anticancer synergy, leading to a significant reduction in cancer cell proliferation in vitro and tumor growth in vivo.[1][2][3] The primary mechanism underlying this synergy involves the induction of apoptosis through the activation of caspases 3 and 9.[1][3] These protocols are intended to guide researchers in the replication and further exploration of these findings.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and paclitaxel.
Table 1: In Vitro Synergism of this compound and Paclitaxel in A549 Cells
| Treatment | Concentration (µM) | Inhibition of Cell Growth | Synergy Score (HSA Model) |
| This compound | 10 | Significant Inhibition | N/A |
| Paclitaxel | 10 | Significant Inhibition | N/A |
| This compound + Paclitaxel | 10 + 10 | Synergistic Inhibition | 17.56 (P ≤ 0.001) |
Data synthesized from a study on A549 NSCLC cells treated for 48 hours.[2]
Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction vs. Vehicle | Tumor Weight Reduction vs. Vehicle |
| Vehicle | N/A | 0% | 0% |
| This compound | 8 | ~73% | ~85% |
| Paclitaxel | 8 | ~50% | ~71% |
| This compound + Paclitaxel | 8 + 8 | ~79% | ~87% |
Data from a 5-week in vivo study in nude mice with subcutaneous A549 cell implantation.[2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Paclitaxel Combination Therapy
Caption: Combined action of this compound and paclitaxel leading to apoptosis.
Experimental Workflow for Evaluating Synergy
Caption: Workflow for in vitro and in vivo evaluation of this compound and paclitaxel.
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
This protocol is for determining the effect of this compound and paclitaxel, alone and in combination, on the viability of A549 non-small cell lung cancer cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in complete DMEM.
-
For single-agent treatment, add the desired concentrations of this compound or paclitaxel to the wells.
-
For combination treatment, add the desired concentrations of both this compound and paclitaxel to the wells. A constant ratio combination design is recommended to assess synergy.
-
Include vehicle control wells treated with the same concentration of DMSO as the highest drug concentration wells.
-
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in A549 cells treated with this compound and paclitaxel.
Materials:
-
A549 cells
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound, paclitaxel, or the combination at the desired concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Western Blotting for Caspase-3 and Caspase-9 Activation
This protocol is for detecting the cleavage and activation of caspase-3 and caspase-9, key mediators of apoptosis.
Materials:
-
A549 cells
-
This compound
-
Paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-Caspase-3
-
Rabbit anti-cleaved Caspase-9 (Asp330)
-
Rabbit anti-Caspase-9
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction:
-
Treat A549 cells with this compound, paclitaxel, or the combination for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for caspase antibodies and 1:5000 for β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Densitometry analysis can be performed to quantify the levels of cleaved caspases relative to the total caspase levels and the loading control. An increase in the cleaved forms indicates apoptosis activation.[4][5][6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of A549 cells following treatment with this compound and paclitaxel.
Materials:
-
A549 cells
-
This compound
-
Paclitaxel
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat A549 cells in 6-well plates with this compound, paclitaxel, or the combination for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Paclitaxel is known to induce a G2/M arrest.[7][8][9] this compound has been shown to cause a G1/S phase arrest.[10] The combination effect on the cell cycle can provide further mechanistic insights.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: DRB18 for Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DRB18, a novel pan-class I glucose transporter (GLUT) inhibitor, in non-small cell lung cancer (NSCLC) models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's anti-cancer effects.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[1] Non-small cell lung cancer (NSCLC), a prevalent and often aggressive form of lung cancer, frequently displays this altered glucose metabolism, making it a promising target for therapeutic intervention.[1] this compound is a second-generation small molecule inhibitor that targets class I glucose transporters (GLUT1-4), which are often overexpressed in cancer cells and are crucial for glucose uptake.[2][3][4] By inhibiting these transporters, this compound effectively starves cancer cells of their primary energy source, leading to cell cycle arrest, increased oxidative stress, and ultimately, cell death.[2][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in NSCLC models, both as a monotherapy and in combination with standard chemotherapeutic agents like paclitaxel.[3][5]
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
The inhibitory effects of this compound on cell viability and glucose uptake have been quantified in various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Assay Type | IC50 Value | Reference |
| A549 | Glucose Uptake | 1.9 - 3.6 µM | [2] |
| H1299 | Glucose Uptake | 1.9 - 3.6 µM | [2] |
| HOP92 | Cell Viability | High nM range | [1] |
In Vivo Efficacy of this compound in an A549 Xenograft Model
The anti-tumor efficacy of this compound has been evaluated in a subcutaneous xenograft model using A549 NSCLC cells in nude mice.
| Treatment Group | Dosage and Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| This compound | 10 mg/kg, intraperitoneal injection, 3 times/week for 5 weeks | 44% | 43% |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of glucose transport into cancer cells by blocking class I GLUTs. This leads to a cascade of downstream effects culminating in cell death.
Caption: this compound inhibits GLUT1-4, leading to metabolic and oxidative stress, cell cycle arrest, and necrotic cell death.
Synergistic Apoptotic Pathway of this compound and Paclitaxel
When combined with the chemotherapeutic agent paclitaxel, this compound exhibits a synergistic effect, enhancing the induction of apoptosis in NSCLC cells.
Caption: this compound and Paclitaxel synergistically activate caspases to induce apoptosis.
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the in vitro effects of this compound on NSCLC cells.
Caption: Workflow for in vitro evaluation of this compound in NSCLC cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Glucose Uptake Assay
This protocol measures the inhibition of glucose uptake in NSCLC cells by this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound stock solution
-
Krebs-Ringer-Phosphate (KRP) buffer
-
2-deoxy-D-[3H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (a known glucose transport inhibitor, as a positive control)
-
24-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed NSCLC cells into a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with warm KRP buffer.
-
Pre-incubate the cells with this compound at various concentrations in KRP buffer for 30 minutes at 37°C. Include vehicle and positive controls.
-
Initiate glucose uptake by adding a mixture of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold KRP buffer containing phloretin.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each well.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor activity in a nude mouse xenograft model.
Materials:
-
A549 NSCLC cells
-
Matrigel
-
Athymic nude mice (4-6 weeks old)
-
This compound solution for injection
-
Vehicle control solution
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., three times a week).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
After the treatment period (e.g., 5 weeks), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis as needed (e.g., histology, western blotting).
-
Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
This compound represents a promising therapeutic agent for NSCLC by targeting the metabolic vulnerability of cancer cells. The provided data and protocols offer a solid foundation for researchers to further explore the potential of this compound and other GLUT inhibitors in the development of novel anti-cancer therapies. The synergistic effect observed with paclitaxel suggests that combination therapies incorporating this compound could be a particularly effective strategy for treating NSCLC.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DRB18 in Triple-Negative Breast Cancer (TNBC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the primary treatment modality. Consequently, there is a critical need for the development of novel targeted therapies for TNBC.
A metabolic hallmark of many cancer cells, including TNBC, is their increased reliance on glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1. This dependency on glucose metabolism presents a promising therapeutic window for targeting TNBC.
DRB18 is a second-generation, small-molecule pan-class I glucose transporter (GLUT1-4) inhibitor. It is a derivative of WZB117 and has demonstrated greater stability and 5 to 10 times higher potency in inhibiting the growth of a wide range of cancer cell lines.[1] this compound exerts its anticancer effects by blocking glucose uptake, which in turn leads to cell-cycle arrest, increased oxidative stress, and ultimately, cell death.[2] These application notes provide a comprehensive overview of the use of this compound in TNBC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a potent pan-inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), which are frequently overexpressed in cancer cells to meet their high energy demands. By binding to these transporters, likely in their outward-open conformation, this compound effectively blocks the uptake of glucose into the cancer cells.[2] This glucose deprivation triggers a cascade of downstream cellular events:
-
Inhibition of Glycolysis and Energy Depletion: Reduced intracellular glucose levels directly inhibit glycolysis and downstream metabolic pathways such as the TCA cycle and purine/pyrimidine synthesis, leading to a depletion of ATP and essential biosynthetic precursors.
-
Induction of Oxidative Stress: The disruption of normal metabolic processes can lead to an imbalance in the cellular redox state, resulting in increased production of reactive oxygen species (ROS).[2]
-
Cell Cycle Arrest: Deprived of the necessary energy and building blocks for proliferation, cancer cells undergo cell cycle arrest, primarily at the G1/S phase transition.[2]
-
Induction of Cell Death: The culmination of these metabolic insults leads to cancer cell death, which has been characterized as necrotic cell death.[2]
The signaling pathway illustrating the mechanism of action of this compound in TNBC is depicted below:
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in cancer cell lines. While specific data for a broad panel of TNBC cell lines is limited in the currently available literature, the data from the MDA-MB-231 TNBC cell line and other cancer cell lines provide a strong rationale for its investigation in TNBC.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | IC50 | High nM range | [1] |
| A549 | Non-Small Cell Lung Cancer | Glucose Uptake | IC50 | Not Specified | [2] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | IC50 | Not Specified | [2] |
| HEK293 (GLUT1) | Engineered Human Embryonic Kidney | Glucose Uptake | IC50 | ~900 nM | MedChemExpress |
| HEK293 (GLUT2) | Engineered Human Embryonic Kidney | Glucose Uptake | IC50 | ~9 µM | MedChemExpress |
| HEK293 (GLUT3) | Engineered Human Embryonic Kidney | Glucose Uptake | IC50 | Not Specified | MedChemExpress |
| HEK293 (GLUT4) | Engineered Human Embryonic Kidney | Glucose Uptake | IC50 | Not Specified | MedChemExpress |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Type | Xenograft Model | Treatment | Endpoint | Result | Reference |
| Non-Small Cell Lung Cancer | A549 | 10 mg/kg this compound, IP, 3x/week | Tumor Volume Reduction | 44% | MedChemExpress |
| Non-Small Cell Lung Cancer | A549 | 10 mg/kg this compound, IP, 3x/week | Tumor Weight Reduction | 43% | MedChemExpress |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in TNBC cell lines. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis and necrosis in TNBC cells following treatment with this compound.
References
Application Notes and Protocols for Metabolomics Analysis of DRB18
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRB18 is a potent, pan-class I glucose transporter (GLUT) inhibitor that has demonstrated significant anti-tumor activity.[1][2][3] Its mechanism of action involves the disruption of glucose uptake and subsequent alteration of cellular metabolism, leading to cell cycle arrest and increased oxidative stress.[1][2] Metabolomics, the comprehensive analysis of small molecule metabolites, is a critical tool for elucidating the precise metabolic perturbations induced by compounds like this compound.[4][5] This document provides detailed application notes and protocols for conducting metabolomics studies to investigate the effects of this compound, with a focus on its application in cancer and as a general framework for studying drug resistance mechanisms.
Signaling Pathways and Experimental Workflow
The study of this compound's metabolic impact requires a systematic approach, from understanding its target pathway to designing a robust experimental workflow and analyzing the complex data generated.
This compound Mechanism of Action
This compound primarily targets class I glucose transporters (GLUT1-4), which are often overexpressed in cancer cells to meet their high energy demands.[6] By inhibiting these transporters, this compound effectively creates a state of glucose starvation within the cell. This disruption of glucose uptake has cascading effects on several key metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
DRB18 solubility in DMSO versus water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DRB18 in DMSO and water. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported at concentrations of 50 mg/mL and 76 mg/mL.[1][2] To achieve the higher concentration, warming the solution to 60°C and using sonication may be helpful.[2]
Q3: What is the solubility of this compound in water?
A3: this compound is considered to be insoluble in water.[1]
Q4: I am having trouble dissolving this compound in DMSO. What could be the issue?
A4: Difficulty in dissolving this compound in DMSO could be due to the quality of the DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1] It is crucial to use fresh, anhydrous DMSO for the best results.[1]
Q5: How should I prepare a stock solution of this compound in DMSO?
A5: To prepare a stock solution, it is recommended to use fresh DMSO.[1] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. To aid dissolution, you can use methods such as vortexing, sonication, or gentle warming.[2]
Q6: How should I store my this compound stock solution?
A6: To maintain the stability of your this compound stock solution, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Q7: Can I use this compound for in vivo studies? How do I prepare the formulation?
A7: Yes, this compound has been used in in vivo studies.[1][3] For in vivo administration, a co-solvent formulation is typically required. An example of such a formulation involves first dissolving this compound in DMSO, and then further diluting it with other vehicles such as corn oil.[1] Another suggested formulation involves a mixture of DMSO, PEG300, Tween 80, and sterile water.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 76 mg/mL | 198.49 mM | Use fresh DMSO as absorbed moisture can decrease solubility.[1] |
| 50 mg/mL | 130.59 mM | Warming to 60°C and sonication can aid dissolution.[2] | |
| Water | Insoluble | - | |
| Ethanol | 76 mg/mL | - |
Experimental Protocols
Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound.[4]
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Water)
-
Sealed, temperature-controlled container (e.g., glass vial)
-
Agitator (e.g., shaker or magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filter (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard solutions of this compound of known concentrations
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[4]
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution.
-
This is typically done by centrifuging the sample to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]
-
-
Quantification of Solute:
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
-
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A workflow for troubleshooting common issues encountered when dissolving this compound.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]
References
Technical Support Center: DRB18 Stock Solution Preparation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing stable stock solutions of DRB18, a potent pan-class I glucose transporter (GLUT) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used.[1][2] this compound is insoluble in water.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
Q2: My this compound powder is not dissolving completely in DMSO. What can I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Warming: Gently warm the tube containing the solution to 37°C.[5][6]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can aid in dissolution.[5][6]
-
Fresh Solvent: Ensure you are using fresh, high-purity DMSO, as absorbed moisture in older DMSO can hinder solubility.[1]
Q3: What is the maximum stable concentration for a this compound stock solution in DMSO?
A3: this compound can be dissolved in DMSO at a concentration of up to 76 mg/mL (198.49 mM).[1]
Q4: How should I store the this compound stock solution for long-term stability?
A4: For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6][7] The aliquots should be stored at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, the solution can be kept at -20°C for up to one month.[1][7]
Q5: Can I store the solid this compound powder at room temperature?
A5: No, solid this compound powder should be stored at -20°C, where it can be stable for up to 3 years.[1]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for preparing and storing a this compound stock solution.
| Parameter | Value | Reference |
| Solubility in DMSO | 76 mg/mL (198.49 mM) | [1] |
| Solubility in Ethanol | 76 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Storage of Solid Powder | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -20°C for up to 1 month | [1][7] |
| -80°C for up to 1 year | [1] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 382.88 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or incubator set to 37°C
-
Optional: Ultrasonic bath
Procedure:
-
Pre-warm the Solvent: If you anticipate solubility challenges, pre-warm the required volume of DMSO to 37°C.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.83 mg of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Troubleshooting Dissolution (if necessary):
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent degradation from multiple freeze-thaw cycles.[6][7]
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][7]
Experimental Workflow
The following diagram illustrates the workflow for preparing a stable stock solution of this compound.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: DRB18 In Vitro Experiments
A Note on Nomenclature: Initial searches for "DRB18" indicate that this designation is not a standard identifier for a widely studied protein kinase in drug development. It has been associated with a small molecule inhibitor of glucose transporters (GLUTs).[1][2][3] This guide will therefore address common issues encountered in in vitro experiments with small molecule inhibitors, using the experimental context of this compound's known targets as a framework. The troubleshooting advice provided is broadly applicable to biochemical and cell-based assays used in drug discovery.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows variable IC50 values between experiments. What are the common causes?
Inconsistent IC50 values for a small molecule inhibitor like this compound can stem from several factors:
-
Compound Solubility and Stability: Poor aqueous solubility is a frequent issue with small molecule inhibitors.[4][5] If this compound precipitates in your assay buffer, its effective concentration will be lower and variable. Ensure your final DMSO concentration is consistent and non-inhibitory (typically ≤1%).[6] Prepare fresh compound dilutions for each experiment from a validated stock to avoid degradation.
-
Cell Health and Density: In cell-based assays, the metabolic state and density of cells can significantly impact results. Ensure cells are healthy, within a consistent passage number, and plated at the same density for all experiments.
-
Reagent Variability: Inconsistent concentrations of assay components, such as substrates in a glucose uptake assay, can alter the apparent potency of an inhibitor.[2] Always use freshly prepared reagents and validate their concentrations.
Q2: I am observing high background signal in my cell-based assay with this compound. How can I troubleshoot this?
High background can mask the true inhibitory effect of your compound. Consider the following:
-
Autofluorescence: The compound itself may be fluorescent at the assay's excitation and emission wavelengths, leading to false positives or negatives.[6] Run a control plate with only the compound and media to measure its intrinsic fluorescence.
-
Non-specific Effects: At high concentrations, inhibitors can have off-target effects that contribute to the signal. Test a range of this compound concentrations to identify a window where the signal is specific to the target.
-
Assay Reagent Quality: Contaminated or expired reagents can produce a high background signal. Use high-purity reagents and follow the manufacturer's storage and handling instructions.[7]
Troubleshooting Guides
Problem 1: Low Potency or No Activity of this compound in a Glucose Uptake Assay
If this compound is not inhibiting glucose uptake as expected, follow these troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Decrease the final assay concentration of this compound. Check for visible precipitate in wells. Consider using co-solvents, but validate their effect on the assay.[6] |
| Incorrect Assay Conditions | Verify the concentration of all reagents, including the labeled glucose analog (e.g., 2-NBDG). Ensure incubation times and temperatures are optimal and consistent. |
| Cell Line Resistance | The chosen cell line may not express the target GLUT transporters (GLUT1-4) at sufficient levels.[1][2] Confirm target expression using Western Blot or qPCR. Consider using a cell line known to be sensitive to GLUT inhibition. |
| Compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: Poor Reproducibility in Cell Viability Assays (e.g., MTT/Resazurin)
Inconsistent results in proliferation assays are common.[2] Use this guide to improve reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and plate cells in the central wells of the plate to avoid "edge effects." |
| Variable Incubation Times | Standardize the incubation time for both compound treatment and the viability reagent (e.g., MTT). Small variations can lead to significant differences in signal. |
| DMSO Effects | High concentrations of DMSO can be toxic to cells. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line (usually <1%).[6] |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell proliferation. Use the same lot of FBS for an entire set of experiments. |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is adapted for measuring the inhibition of glucose transport in cancer cell lines by this compound.[1][2]
-
Cell Plating: Seed cancer cells (e.g., A549) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and culture overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in glucose-free Krebs-Ringer-HEPES (KRH) buffer. Also, prepare a vehicle control (e.g., 0.5% DMSO).
-
Cell Treatment:
-
Wash cells twice with warm, glucose-free KRH buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 50 µL of a 2x solution of a fluorescent glucose analog (e.g., 2-NBDG) in KRH buffer to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Remove the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Add 100 µL of KRH buffer to each well.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm for 2-NBDG).
-
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the data to the vehicle control to calculate percent inhibition.
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted biological pathway and a typical experimental workflow for an inhibitor like this compound.
Caption: Mechanism of action for this compound as a pan-class I GLUT inhibitor.
Caption: Experimental workflow for a cell-based glucose uptake assay.
Troubleshooting Logic
This diagram provides a decision tree for addressing inconsistent IC50 values.
Caption: Troubleshooting decision tree for variable IC50 results.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DRB18 for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of DRB18, a pan-class I glucose transporter (GLUT) inhibitor, in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4).[1][2] By blocking these transporters, this compound prevents cancer cells from taking up glucose, a critical nutrient for their high metabolic needs.[3] This inhibition of glucose transport disrupts downstream metabolic pathways like glycolysis and the TCA cycle, leading to G1/S phase cell cycle arrest, increased oxidative stress from a reduction in NADPH, and ultimately, necrotic cell death.[1][2][4]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and its expression levels of GLUT transporters. Based on published data, a broad concentration range of 0.1 µM to 50 µM is a suitable starting point for a dose-response experiment. IC50 values for glucose uptake inhibition have been observed from approximately 900 nM to 9 µM, while cell viability IC50 values in some cancer lines can be in the high nanomolar range or extend to 20-30 µM in others.[1][4][5]
Q3: What is a typical incubation period to observe the effects of this compound?
A3: For cell viability assays, incubation times of 24, 48, and 72 hours are commonly used to observe significant effects.[6] While this compound can inhibit glucose uptake rapidly (within 30 minutes), the downstream consequences on cell proliferation and viability take longer to manifest.[1][4] A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals.
Q4: What type of cell death is predominantly induced by this compound?
A4: this compound primarily induces necrotic cell death .[2][4] This is attributed to the severe metabolic stress and increase in reactive oxygen species (ROS) caused by glucose deprivation.[1] However, under certain conditions or in combination with other therapeutic agents like paclitaxel, an increase in apoptotic markers such as Caspase 3 and 9 has been observed, suggesting that apoptotic pathways can also be activated.[6]
Troubleshooting Guide
Q5: I am not observing a significant decrease in cell viability after this compound treatment. What are the possible causes?
A5: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Concentration Too Low: The cell line you are using may be less sensitive. Widen your dose-response curve to include higher concentrations (e.g., up to 100 µM).
-
Incubation Time Too Short: The effects of metabolic disruption may require a longer incubation period. Extend your time-course to 72 hours or even 96 hours.[6]
-
High Glucose Media: The potency of this compound can be influenced by the availability of extracellular nutrients.[6] Standard cell culture media often contain high glucose concentrations (25 mM), which may mask the inhibitory effects. Consider using media with a more physiological glucose concentration (5-10 mM) to increase cell sensitivity.
-
Cell Line Resistance: The target cells may have low expression of class I GLUTs or rely on alternative metabolic pathways. Verify the GLUT expression profile of your cell line.
-
Compound Instability: Ensure the this compound stock solution is properly stored (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment.
Q6: My results show high variability between replicate wells. What can I do to improve consistency?
A6: High variability often stems from technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you are distributing cells evenly across the plate. Avoid "edge effects" by not using the outermost wells of the plate for measurements.
-
Pipetting Inaccuracy: Calibrate your pipettes regularly. When adding the compound or assay reagents, ensure the pipette tip is placed below the surface of the medium without touching the cell monolayer to ensure proper mixing.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution. Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration of a solvent like DMSO or preparing the dilutions differently.
Q7: The results from my resazurin (e.g., alamarBlue) or MTT assay seem inconsistent with cell morphology. Why might this be?
A7: Some compounds can directly interfere with the chemistry of metabolic assays.[7]
-
Direct Reagent Reduction: Test for interference by adding this compound to cell-free media containing the assay reagent. If a color/fluorescence change occurs, the compound is directly reducing the reagent. In this case, you must wash the cells with PBS to remove the compound before adding the assay reagent.[7][8]
-
Altered Metabolic State: Since this compound directly targets metabolism, it can alter the cell's reductive capacity without immediately killing the cell. This can lead to a discrepancy between the metabolic readout and actual cell viability. It is advisable to confirm results with a non-metabolic assay, such as a trypan blue exclusion assay, a cytotoxicity assay measuring LDH release, or an ATP-based assay like CellTiter-Glo®.[9][10]
Quantitative Data Summary
Table 1: this compound Half-Maximal Inhibitory Concentration (IC50) for Glucose Uptake
| Cell Line | GLUT Expression | IC50 (µM) | Incubation Time |
|---|---|---|---|
| HEK293 | GLUT1 | ~1.5 | 30 min |
| HEK293 | GLUT2 | ~9.0 | 30 min |
| HEK293 | GLUT3 | ~0.9 | 30 min |
| HEK293 | GLUT4 | ~2.5 | 30 min |
| A549 (NSCLC) | Mixed | ~1.9 | Not Specified |
| H1299 (NSCLC) | Mixed | ~3.6 | Not Specified |
| Hela (Cervical) | Mixed | ~2.3 | Not Specified |
(Data sourced from multiple studies)[1][4]
Table 2: this compound Half-Maximal Inhibitory Concentration (IC50) for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Type |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | Dose-dependent reduction | 72 h | Resazurin |
| Hela | Cervical | Dose-dependent reduction | 72 h | Resazurin |
| MiaPaca2 | Pancreatic | Dose-dependent reduction | 72 h | Resazurin |
| Ace-1 | Canine Prostate | 20 - 30 | Not Specified | Not Specified |
(Data sourced from multiple studies)[5][6]
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Resazurin-Based Cell Viability Assay
This protocol provides a framework for a standard dose-response experiment. Optimization of cell seeding density and incubation times is crucial.[11]
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create 2X working concentrations of your desired final concentrations (e.g., from 200 µM down to 0.2 µM).
-
Carefully remove 100 µL of media from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Add 20 µL of Resazurin reagent (e.g., alamarBlue®, CellTiter-Blue®) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change in the vehicle control wells.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank from all other wells.
-
Normalize the data by expressing the results as a percentage of the vehicle control (Vehicle control = 100% viability).
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound leading to necrotic cell death.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of this compound-induced cytotoxicity.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of the DRB18 inhibitor
Introduction: This technical support center provides guidance for researchers using the pan-class I glucose transporter (GLUT) inhibitor, DRB18. While primarily targeting GLUT1, GLUT2, GLUT3, and GLUT4, its profound impact on cellular metabolism can lead to complex downstream effects.[1][2][3] This guide addresses potential unexpected outcomes and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent pan-class I glucose transporter (GLUT) inhibitor.[3] It directly binds to GLUT1, GLUT2, GLUT3, and GLUT4, blocking the uptake of glucose into the cell.[1][2] This disruption of glucose import is the primary on-target effect and leads to significant alterations in cellular metabolism.[1]
Q2: Is it possible that the observed effects of this compound are due to off-target kinase inhibition?
A2: Based on current research, it is unlikely that the primary effects of this compound stem from off-target kinase inhibition. The compound has been shown to have different IC50 values in cell lines uniquely expressing different GLUT isoforms (GLUT1-4), strongly suggesting direct interaction with the transporters.[1] Furthermore, its effects are less pronounced in cell lines that are not heavily reliant on class I GLUTs for glucose uptake.[1] The observed cellular outcomes, such as G1/S phase arrest and increased oxidative stress, are consistent with the downstream consequences of inhibiting glucose metabolism.[1][2]
Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?
A3: By inhibiting glucose uptake, this compound triggers a cascade of metabolic changes. Researchers can expect to observe:
-
Reduced abundance of metabolites in glycolysis and the TCA cycle.[1]
-
Increased oxidative stress, indicated by a decrease in the NADPH/NADP+ and GSH/GSSG ratios.[1]
-
Increased necrotic cell death.[2]
-
Reduced expression of glycosylated GLUTs.[3]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can exhibit synergistic effects when used with other chemotherapeutic agents, such as paclitaxel, in non-small cell lung cancer models.[4] The combination has been shown to enhance the induction of apoptosis, as indicated by increased expression of Caspases 3 and 9.[4]
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Question: I am observing significant variability in the IC50 value of this compound in my cancer cell line across different experimental runs. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Cell Confluency: Ensure that cells are seeded at a consistent density and treated at the same level of confluency for each experiment. Cell density can influence metabolic activity and, consequently, the apparent efficacy of a metabolic inhibitor.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure your stock solution in DMSO is fully dissolved and that the final DMSO concentration in your cell culture medium is consistent and non-toxic (typically <0.5%).
-
Media Glucose Concentration: The concentration of glucose in your culture medium can impact the apparent potency of a GLUT inhibitor. Use a consistent media formulation for all experiments. Consider that some studies have shown this compound to be more effective at higher glucose concentrations.[5]
-
Incubation Time: A consistent incubation time is crucial. For this compound, effects on cell viability are typically measured after 72 hours.[3]
-
Problem 2: My cell line is not responding to this compound treatment.
-
Question: I am not observing a significant decrease in cell viability in my chosen cell line, even at high concentrations of this compound. Why might this be?
-
Answer: Several factors could contribute to a lack of response:
-
GLUT Expression Profile: Your cell line may not express sufficient levels of the class I GLUTs (GLUT1-4) that this compound targets. Verify the expression of these transporters in your cell line via qPCR or western blotting.
-
Metabolic Plasticity: Some cancer cells can adapt to glucose deprivation by utilizing alternative fuel sources, such as glutamine. Your cell line may have a high degree of metabolic flexibility.
-
GLUT1 Knockout Models: In some cancer models, like A549 cells, knocking out a single GLUT, such as GLUT1, does not affect tumor growth, indicating that targeting a single GLUT may be insufficient.[1][2] this compound's efficacy lies in its pan-inhibitory action.
-
Problem 3: Unexpected results in metabolic assays (e.g., Seahorse XF Analyzer).
-
Answer: A transient increase in ECAR following this compound treatment has been documented.[6] This can be a complex cellular response. One possibility is the involvement of other cellular processes that contribute to extracellular acidification, and this effect was shown to be reduced by inhibitors of macropinocytosis and clathrin-mediated endocytosis.[6] It is also important to consider the immediate metabolic reprogramming cells undergo in response to glucose import inhibition.
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Glucose Uptake | HEK293-GLUT1 | ~900 nM | [1][3] |
| Glucose Uptake | HEK293-GLUT2 | ~9 µM | [1][3] |
| Glucose Uptake | HEK293-GLUT3 | Varies | [1][3] |
| Glucose Uptake | HEK293-GLUT4 | Varies | [1][3] |
Experimental Protocols
1. Glucose Uptake Assay
-
Objective: To measure the inhibitory effect of this compound on glucose transport.
-
Methodology:
-
Seed cells (e.g., A549 or specific GLUT-expressing HEK293 cells) in a 96-well plate and allow them to adhere overnight.[2]
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes).[3]
-
Initiate glucose uptake by adding a solution containing [³H]-2-deoxy-glucose.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to the vehicle control and calculate IC50 values.
-
2. Cell Viability Assay (MTT/Resazurin)
-
Objective: To assess the effect of this compound on cancer cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[2]
-
Treat cells with a serial dilution of this compound (and a vehicle control).
-
Incubate for 72 hours.[3]
-
Add MTT or resazurin reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[2]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the values to the vehicle control to determine the percentage of cell viability.
-
Mandatory Visualizations
Caption: Mechanism of action for the GLUT inhibitor this compound.
Caption: General workflow for testing this compound in cellular assays.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
managing DRB18 toxicity in animal studies
Disclaimer
Please note that "DRB18" appears to be a hypothetical compound, as no public information is available for a substance with this designation. The following technical support center content is generated based on a plausible, fictional profile for an experimental drug candidate to demonstrate the requested format and provide a comprehensive example of how to manage potential toxicities in preclinical animal studies. The data, protocols, and pathways are illustrative and should not be used for actual experimental design.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed protocols to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during in vivo studies with this compound.
1. Managing Hepatotoxicity
-
Question: We are observing elevated liver enzymes (ALT, AST) in our rodent studies with this compound. What are the recommended steps?
-
Answer: Elevated ALT and AST are potential indicators of hepatotoxicity. It is crucial to characterize the nature and severity of this finding.
-
Immediate Actions:
-
Confirm the finding: Repeat the clinical chemistry analysis on the affected animals and a control group.
-
Dose-response relationship: Analyze if the enzyme elevations are dose-dependent. This can help determine if a dose reduction is a viable mitigation strategy.
-
Monitor other liver function markers: Assess bilirubin and alkaline phosphatase (ALP) to gain a broader understanding of the liver injury.
-
-
Follow-up Experiments:
-
Histopathology: At the terminal endpoint, ensure thorough histopathological evaluation of liver tissues by a board-certified veterinary pathologist to characterize the nature of the liver injury (e.g., necrosis, steatosis, inflammation).
-
Investigate Mechanism: Consider running mechanistic studies, such as investigating markers of oxidative stress or mitochondrial dysfunction in liver tissue.
-
-
-
Question: Can we co-administer a hepatoprotective agent with this compound?
-
Answer: Co-administration of agents like N-acetylcysteine (NAC) has been used in some contexts to mitigate drug-induced liver injury. However, it is critical to first conduct a drug-drug interaction study to ensure the co-administered agent does not interfere with the pharmacokinetics or efficacy of this compound. A pilot study to assess the benefit of the hepatoprotective agent on liver enzyme levels without compromising this compound's therapeutic effect is recommended.
2. Handling Myelosuppression
-
Question: Our CBC analyses show a significant drop in neutrophils and platelets in animals treated with this compound. How should we proceed?
-
Answer: Myelosuppression is a known risk for certain classes of therapeutic agents.
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the nadir (lowest point) and recovery of blood cell counts.
-
Dose Adjustment: Evaluate if a lower dose or a different dosing schedule (e.g., intermittent dosing) can mitigate the myelosuppression while maintaining efficacy.
-
Supportive Care: In some cases, supportive care, such as the administration of growth factors (e.g., G-CSF for neutropenia), may be considered, but this can confound the direct toxicity assessment of this compound. This is more common in later-stage development or efficacy models rather than initial toxicology studies.
-
Bone Marrow Evaluation: At necropsy, a histopathological evaluation of the bone marrow is essential to assess cellularity and identify any abnormalities in hematopoietic precursors.
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on liver enzymes and hematological parameters in a 14-day rodent toxicology study.
Table 1: Mean Serum ALT and AST Levels in Rats After 14 Days of this compound Administration
| Treatment Group (Dose, mg/kg/day) | Mean ALT (U/L) | % Change from Control | Mean AST (U/L) | % Change from Control |
| Vehicle Control | 35 | 0% | 80 | 0% |
| This compound (10 mg/kg) | 45 | +29% | 95 | +19% |
| This compound (30 mg/kg) | 150 | +329% | 320 | +300% |
| This compound (100 mg/kg) | 450 | +1186% | 980 | +1125% |
Table 2: Mean Hematological Parameters in Rats After 14 Days of this compound Administration
| Treatment Group (Dose, mg/kg/day) | Mean Neutrophils (x10³/µL) | % Change from Control | Mean Platelets (x10³/µL) | % Change from Control |
| Vehicle Control | 2.5 | 0% | 800 | 0% |
| This compound (10 mg/kg) | 2.2 | -12% | 750 | -6% |
| This compound (30 mg/kg) | 1.1 | -56% | 420 | -48% |
| This compound (100 mg/kg) | 0.4 | -84% | 150 | -81% |
Experimental Protocols
Protocol 1: Blood Collection for Clinical Pathology
-
Animal Restraint: Gently restrain the animal. For rats, various restraint devices are commercially available.
-
Site Selection: Collect blood from the lateral saphenous or tail vein for interim blood draws. For terminal collection, cardiac puncture under deep anesthesia is appropriate.
-
Blood Collection:
-
For serum chemistry, collect blood into a serum separator tube (SST).
-
For hematology, collect blood into an EDTA tube.
-
-
Sample Handling:
-
Serum: Allow the SST to clot for 30 minutes at room temperature. Centrifuge at 2000 x g for 10 minutes. Transfer the serum to a clean microcentrifuge tube and store at -80°C until analysis.
-
Whole Blood: Gently invert the EDTA tube 8-10 times to ensure proper mixing. Keep the sample refrigerated (2-8°C) and analyze within 24 hours for a complete blood count (CBC).
-
Protocol 2: Tissue Collection for Histopathology
-
Euthanasia: Euthanize the animal using a humane, approved method (e.g., CO2 asphyxiation followed by a secondary physical method).
-
Necropsy: Perform a full gross necropsy, examining all organs for any abnormalities.
-
Tissue Trimming: Trim the liver and a femur (for bone marrow) to the appropriate size for fixation (typically 3-5 mm thick).
-
Fixation: Place the trimmed tissues in a labeled cassette and immerse in a volume of 10% neutral buffered formalin that is at least 10 times the volume of the tissue.
-
Processing: After adequate fixation (typically 24-48 hours), the tissues can be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
Visualizations: Pathways and Workflows
Caption: Hypothetical pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for a 14-day toxicology study.
Caption: Troubleshooting decision tree for adverse clinical signs.
DRB18 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DRB18, a potent pan-class I glucose transporter (GLUT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years[1]. For shorter periods, storage at 4°C is acceptable for up to six months[2]. One supplier suggests a stability of up to four years at -20°C[3].
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solutions, it is crucial to store them at low temperatures and in appropriate solvents. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[1][4].
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO and ethanol, with a solubility of up to 76 mg/mL in both solvents[1]. It is insoluble in water[1]. For optimal results, it is recommended to use fresh DMSO, as moisture can reduce its solubility[1]. If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath may help[4].
Q4: How stable is this compound in experimental conditions?
This compound is a second-generation GLUT inhibitor designed for improved stability compared to its predecessor, WZB117[5][6][7][8]. Its enhanced chemical stability, particularly in serum, is attributed to the presence of amide bonds in its structure[9]. Experimental data has shown that this compound's antiproliferative potency is maintained for at least 72 hours when incubated in a serum-containing cell culture medium at 37°C[6]. In contrast, WZB117 shows a significant decrease in potency after 12 hours under the same conditions[6].
Q5: How should I prepare this compound for in vivo studies?
For in vivo administration, such as intraperitoneal (i.p.) injection, a fresh formulation should be prepared for immediate use. A common method involves diluting a concentrated DMSO stock solution with a vehicle like corn oil. For example, a working solution can be prepared by adding 50 µL of an 80 mg/mL this compound stock in DMSO to 950 µL of corn oil and mixing it thoroughly[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent compound activity in experiments. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at incorrect temperature). | Aliquot stock solutions into single-use volumes and store them at -80°C for long-term use or -20°C for short-term use. Always use a fresh aliquot for each experiment.[1][4] |
| Degradation of the compound in the experimental medium. | While this compound is more stable than earlier GLUT inhibitors, for very long incubation times, consider refreshing the medium with a newly prepared this compound solution.[6] | |
| Difficulty dissolving this compound powder. | Use of old or water-absorbed DMSO. | Use fresh, high-quality, anhydrous DMSO.[1] |
| Insufficient mixing. | To enhance solubility, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[4] | |
| Precipitation of this compound in aqueous buffers. | This compound is insoluble in water. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and below cytotoxic levels. |
| Inconsistent results in in vivo studies. | Instability of the formulation. | Prepare the in vivo formulation (e.g., in corn oil) immediately before administration. Do not store the diluted formulation for later use.[1] |
Data Summary
Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration | Source |
| Solid (Powder) | - | -20°C | 3 years | [1] |
| -20°C | 12 months | [2] | ||
| 4°C | 6 months | [2] | ||
| -20°C | 4 years | [3] | ||
| Stock Solution | DMSO/Ethanol | -80°C | 1 year | [1] |
| -80°C | 6 months | [4][10] | ||
| -20°C | 1 month | [1][4][10] | ||
| -20°C | 6 months | [2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol is adapted from a study comparing the stability of this compound and WZB117[6].
Objective: To determine the stability and retained potency of this compound over time under standard cell culture conditions.
Materials:
-
This compound
-
WZB117 (as a control, optional)
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
A549 cells (or other cancer cell line of interest)
-
96-well plates
-
Resazurin-based cell viability reagent
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of Pre-incubated Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to a working concentration (e.g., 30 µM) in 1 mL of complete cell culture medium.
-
Incubate this solution at 37°C in a CO₂ incubator.
-
Prepare separate tubes for different pre-incubation time points (e.g., 0, 12, 24, 48, and 72 hours).
-
-
Cell Seeding:
-
One day before the treatment, seed A549 cells into 96-well plates at a density of approximately 5,000 cells per well.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Cell Treatment:
-
After the designated pre-incubation time, take the corresponding tube of this compound solution from the incubator.
-
Add the pre-incubated this compound solution to the wells containing the A549 cells.
-
As a control, treat a set of cells with a medium containing 0.1% DMSO (the vehicle control).
-
-
Cell Viability Assay:
-
Incubate the treated cells for 24 hours.
-
After the 24-hour treatment period, measure cell viability using a resazurin-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the cell viability for each pre-incubation time point relative to the vehicle control.
-
Plot the cell viability against the pre-incubation time to visualize the stability of this compound's potency. A stable compound will show consistent cell viability reduction across all pre-incubation times.
-
Visualizations
Caption: Workflow for proper handling and usage of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | pan-GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. glpbio.com [glpbio.com]
- 5. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
DRB18 interference with experimental assays
Welcome to the technical support center for DRB18. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into the experimental applications of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
General Handling and Preparation
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO and ethanol.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For in vivo studies, further dilution in vehicles like corn oil may be necessary.[1] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Note that this compound is reported to be water-insoluble.[3]
Cell-Based Assays
Q2: I am observing a significant decrease in cell viability in my cancer cell line after treatment with this compound. Is this expected?
A2: Yes, this is the expected outcome. This compound is an anticancer compound that functions as a pan-class I glucose transporter (GLUT) inhibitor.[4][5][6] By blocking glucose uptake through GLUT1, GLUT2, GLUT3, and GLUT4, this compound effectively starves cancer cells of a primary energy source.[4][5] This leads to a reduction in cell viability and proliferation, which can be observed in assays like MTT and resazurin.[4][7]
Q3: My IC50 value for this compound in a cell viability assay is different from what is reported in the literature. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Different cancer cell lines express varying levels of GLUT transporters and have different metabolic dependencies, which will affect their sensitivity to this compound.[5]
-
Assay Duration: The incubation time with this compound can influence the observed IC50. For example, effects on cell viability are often measured after 24, 48, or 72 hours of treatment.[8][9]
-
Culture Conditions: The concentration of glucose and other nutrients in the cell culture medium can impact the efficacy of a GLUT inhibitor.[8][9] Experiments have shown that the potency of this compound can be influenced by extracellular glucose and ATP levels.[8][9]
-
Assay Type: Different viability assays (e.g., MTT, resazurin, ATP-based) measure different cellular parameters and can yield slightly different IC50 values.
Q4: How does this compound impact intracellular ATP levels?
A4: this compound treatment leads to a dose-dependent decrease in intracellular ATP levels.[5] This is a direct consequence of inhibiting glucose transport and subsequent glucose metabolism, which are critical for ATP production.[5] The reduction in ATP is consistent with findings from metabolomics and Seahorse analyses.[5]
Metabolism Assays
Q5: I am using this compound in a glucose uptake assay. What should I expect?
A5: You should expect a rapid, dose-dependent reduction in glucose uptake.[5][10] this compound is a potent inhibitor of class I GLUTs, and its effect on glucose transport can be observed within minutes of application.[5]
Q6: In my Seahorse XF assay, I observed a temporary increase in the Extracellular Acidification Rate (ECAR) immediately after adding this compound, which was unexpected for a glycolysis inhibitor. Why did this happen?
A6: This transient increase in ECAR has been reported and may be linked to an alternative glucose uptake mechanism.[5][10] Studies suggest that this effect can be reduced by inhibitors of macropinocytosis (like EIPA) and clathrin-mediated endocytosis (like chlorpromazine), indicating a potential compensatory mechanism by the cells.[10] Despite this initial spike, this compound does lead to a reduction in the Oxygen Consumption Rate (OCR).[10]
Potential for Assay Interference
Q7: Could this compound interfere with my luciferase-based reporter assay?
A7: It is a possibility. Small molecules can interfere with luciferase assays by directly inhibiting the luciferase enzyme, which can lead to false-positive or false-negative results.[11][12][13][14] This interference can be complex; for instance, some inhibitors can paradoxically increase the luminescent signal in cell-based assays by stabilizing the luciferase enzyme and protecting it from degradation.[12][14]
To test for this, you should run a control experiment using a purified luciferase enzyme and your desired concentration of this compound to see if it directly inhibits the enzyme's activity.
Q8: I am screening this compound against a panel of kinases. Are there any known off-target effects?
A8: The available literature primarily focuses on this compound as a pan-class I GLUT inhibitor.[2][4][5] While specific kinase off-target effects are not detailed in the provided search results, it is a standard practice in drug development to assess the specificity of a compound. When conducting kinase assays, be mindful of potential compound interference, such as fluorescence quenching or non-specific inhibition.[15] It is always advisable to include appropriate controls to rule out assay artifacts.
In Vivo Studies
Q9: What is a recommended dosage for in vivo experiments with this compound?
A9: In xenograft models using A549 tumor-bearing nude mice, a dosage of 10 mg/kg administered via intraperitoneal (IP) injection three times a week has been shown to significantly reduce tumor volume.[1][4][5] In combination therapy studies with paclitaxel, a dosage of 8 mg/kg of this compound was used.[8]
Q10: Were any adverse effects observed during in vivo studies with this compound?
A10: In studies combining this compound with paclitaxel, no significant adverse effects, such as changes in food intake or body weight, were observed compared to control or single-agent groups.[8] However, at higher concentrations, toxic effects have been noted in some in vivo models.[7] As with any experimental compound, it is crucial to perform dose-escalation studies to determine the optimal therapeutic window and monitor for any signs of toxicity.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Assays
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Glucose Uptake Inhibition | HEK293 expressing GLUT1 | ~900 nM to ~9 µM (range for GLUT1-4) | [2][5] |
| HEK293 expressing GLUT2 | ~900 nM to ~9 µM (range for GLUT1-4) | [2][5] | |
| HEK293 expressing GLUT3 | ~900 nM to ~9 µM (range for GLUT1-4) | [2][5] | |
| HEK293 expressing GLUT4 | ~900 nM to ~9 µM (range for GLUT1-4) | [2][5] | |
| A549 | 1.9 to 3.6 µM (range for several cancer cell lines) | [5] | |
| H1299 | 1.9 to 3.6 µM (range for several cancer cell lines) | [5] | |
| HeLa | 1.9 to 3.6 µM (range for several cancer cell lines) | [5] | |
| Cell Viability | A549 | 3.5 µM | [16] |
| HeLa | 1.3 µM | [1][16] | |
| Melanoma Cell Lines (9 lines) | < 10 µM | [5] |
Table 2: Summary of this compound Effects on Cellular Processes
| Cellular Process | Effect | Cell Line | Reference |
| Cell Cycle | G1/S Phase Arrest | A549 | [2][4][5] |
| Oxidative Stress | Increased ROS Levels | A549 | [2][4][5] |
| Cell Death | Increased Necrotic Cell Death | A549 | [4][5] |
| Metabolic Pathways | Inhibition of Glycolysis, TCA Cycle, Purine/Pyrimidine Synthesis | A549 | [3] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay
This protocol is based on the methodology used to measure this compound's inhibitory activity on glucose transport.[4][8]
-
Cell Seeding: Seed cells (e.g., A549, H1299, or HeLa) in a 96-well plate at a density of 40,000 cells per well and incubate overnight.
-
Compound Treatment: The following day, wash the cells with an appropriate buffer and treat with various concentrations of this compound (or vehicle control) for the desired time (e.g., 30 minutes).
-
Glucose Uptake: Add radioactive 2-deoxy-D-[3H]glucose to each well and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Terminate the uptake by washing the cells rapidly with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values.
Protocol 2: Cell Viability (Resazurin) Assay
This protocol is adapted from studies evaluating this compound's effect on cancer cell proliferation.[4][7]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000 cells per well) and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Remove the media and add fresh media containing resazurin dye. Incubate for 1-4 hours until a color change is visible.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.
Protocol 3: Intracellular ATP Assay
This protocol is based on the methods used to assess the chronic effects of this compound on cellular energy levels.[8]
-
Cell Seeding: Seed 25,000 cells (e.g., A549, Panc1) per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with different concentrations of this compound for the specified time (e.g., 72 hours).
-
Lysis and Measurement: Use a commercially available ATP detection kit (e.g., a luciferase-based assay) according to the manufacturer's instructions. This typically involves lysing the cells and adding a reagent that produces a luminescent signal proportional to the amount of ATP present.
-
Data Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the ATP levels of treated cells to the vehicle-treated controls.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. This compound | pan-GLUT inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
Comparative Efficacy Analysis: WZB117 versus DRB18 as Glucose Transporter 1 (GLUT1) Inhibitors
This guide provides a comparative overview of WZB117, a known inhibitor of the glucose transporter 1 (GLUT1), and DRB18. It is important to note that as of late 2025, publicly accessible, peer-reviewed scientific literature does not contain specific experimental data for a compound designated "this compound." Therefore, this comparison utilizes established data for WZB117 and presents a framework for evaluating a hypothetical or newly developed GLUT1 inhibitor, represented here by this compound.
The information presented for WZB117 is based on published experimental findings, while the entry for this compound serves as a template for data that would be required for a direct comparison. This guide is intended for researchers and drug development professionals actively engaged in the study of cancer metabolism and therapeutic glycolysis inhibition.
Mechanism of Action: Targeting a Key Cancer Vulnerability
Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift makes them highly dependent on glucose uptake for survival and proliferation. The glucose transporter 1 (GLUT1) is a key protein that facilitates the transport of glucose across the cell membrane and is often overexpressed in various cancer types.
Both WZB117 and, hypothetically, this compound are designed to inhibit this process. By binding to GLUT1, these small molecules block the intracellular transport of glucose. This action leads to a depletion of the cell's primary energy source, ultimately inducing metabolic stress, inhibiting cell growth, and promoting apoptosis.
Quantitative Efficacy Data
The following table summarizes the reported in vitro efficacy of WZB117 in various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Data for this compound is presented with placeholder values to illustrate a comparative analysis.
| Compound | Target | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| WZB117 | GLUT1 | A549 (Lung Carcinoma) | Glucose Uptake | ~10 | |
| MCF-7 (Breast Carcinoma) | Cell Proliferation | 4.5 | |||
| HCT116 (Colon Carcinoma) | Cell Proliferation | ~5-10 | |||
| This compound | GLUT1 | A549 (Lung Carcinoma) | Glucose Uptake | Data Not Available | - |
| MCF-7 (Breast Carcinoma) | Cell Proliferation | Data Not Available | - | ||
| HCT116 (Colon Carcinoma) | Cell Proliferation | Data Not Available | - |
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of GLUT1 in glucose uptake and the mechanism by which inhibitors like WZB117 disrupt this critical pathway in cancer cells.
Experimental Protocols
To assess and compare the efficacy of GLUT1 inhibitors like WZB117 and this compound, standardized experimental protocols are essential.
Cell-Based Glucose Uptake Assay
This assay directly measures the ability of a compound to block the uptake of glucose into cancer cells.
-
Cell Culture: Cancer cell lines known to overexpress GLUT1 (e.g., A549, MCF-7) are cultured in appropriate media to 80-90% confluency in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., WZB117 or this compound) or a vehicle control (like DMSO) for a specified period (e.g., 1-2 hours) in a glucose-free medium.
-
Glucose Analog Incubation: A fluorescently-labeled, non-metabolizable glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to each well and incubated for 30-60 minutes.
-
Measurement: After incubation, cells are washed with ice-cold PBS to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity in inhibitor-treated wells is compared to the control wells. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)
This assay determines the effect of the inhibitor on cancer cell viability and growth over a longer period.
-
Cell Seeding: Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing a range of concentrations of the test compound (WZB117 or this compound) or a vehicle control.
-
Incubation: Cells are incubated for an extended period, typically 48 to 72 hours, to allow for multiple cell division cycles.
-
Viability Staining: A viability reagent (e.g., MTT or SRB) is added to the wells. For MTT, the resulting formazan crystals are solubilized. For SRB, the protein-bound dye is solubilized.
-
Measurement: The absorbance of the solubilized dye is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control, and an IC50 value is determined.
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for the discovery and validation of a novel GLUT1 inhibitor and its comparison against a benchmark compound.
Conclusion
WZB117 is an established experimental inhibitor of GLUT1 with demonstrated efficacy in reducing glucose uptake and cell proliferation across multiple cancer cell lines. While a direct, data-driven comparison with "this compound" is not currently possible due to a lack of published information on the latter, the framework provided here outlines the necessary experimental approach for such an evaluation. Any new GLUT1 inhibitor, such as this compound, would need to undergo rigorous testing using standardized assays to determine its potency and therapeutic potential relative to existing compounds like WZB117. Future research and publication of data for novel inhibitors will be critical for advancing the field of metabolic cancer therapy.
A Head-to-Head Comparison of GLUT1 Inhibitors: DRB18 vs. BAY-876
A Comprehensive Guide for Researchers in Oncology and Metabolic Disorders
The landscape of cancer metabolism research has increasingly focused on targeting the glucose transporter 1 (GLUT1) as a key therapeutic strategy. GLUT1 is frequently overexpressed in various cancers, facilitating the high glucose uptake required to fuel rapid proliferation. This guide provides a detailed, data-driven comparison of two prominent GLUT1 inhibitors: DRB18, a pan-class I GLUT inhibitor, and BAY-876, a highly selective GLUT1 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic development.
At a Glance: Key Performance Indicators
A direct comparison of this compound and BAY-876 reveals distinct profiles in terms of potency and selectivity. This compound exhibits a broader spectrum of activity against class I GLUT transporters, while BAY-876 is characterized by its exceptional potency and selectivity for GLUT1.
| Feature | This compound | BAY-876 |
| Target(s) | Pan-Class I GLUT inhibitor (GLUT1, GLUT2, GLUT3, GLUT4) | Selective GLUT1 inhibitor |
| GLUT1 IC50 | ~900 nM[1] | 2 nM[2][3] |
| GLUT2 IC50 | ~9 µM[1] | >130-fold less potent than GLUT1[2][3] |
| GLUT3 IC50 | Not explicitly quantified, but inhibits[3][4] | >130-fold less potent than GLUT1[2][3] |
| GLUT4 IC50 | Not explicitly quantified, but inhibits[3][4] | >130-fold less potent than GLUT1[2][3] |
| Mechanism of Action | Binds to the outward open conformation of GLUT1-4, inhibiting glucose transport[3][4] | Potent and selective, non-competitive inhibition of GLUT1[2][3] |
| Reported Cellular Effects | Reduces glucose uptake, alters metabolism, induces G1/S phase arrest, increases oxidative stress, and leads to necrotic cell death[3][4] | Blocks glycolytic metabolism, inhibits cancer growth, and can induce disulfidptosis[2][5][6] |
Delving into the Mechanism of Action
Both this compound and BAY-876 function by impeding the transport of glucose into cancer cells, thereby starving them of a critical energy source. However, their specificities and the resulting downstream consequences differ significantly.
This compound's broader targeting of GLUT1-4 suggests it may be effective in cancers that co-express multiple class I GLUT isoforms. By inhibiting several of these transporters, this compound can lead to a more comprehensive blockade of glucose uptake[3][4][7]. This pan-inhibitory action alters multiple metabolic pathways reliant on glucose, including glycolysis and the TCA cycle, ultimately leading to cell cycle arrest and necrotic cell death[3][4].
Conversely, BAY-876's high selectivity for GLUT1 makes it a precision tool for studying the specific roles of this transporter[2][3]. Its nanomolar potency allows for effective inhibition at very low concentrations, minimizing potential off-target effects. BAY-876 has been shown to potently block glycolysis and ovarian cancer growth[2][6]. Recent studies also suggest it can induce a form of cell death known as disulfidptosis[2].
Signaling Pathways Under Siege
The inhibition of glucose uptake by this compound and BAY-876 triggers a cascade of downstream signaling events, primarily centered around the cell's energy-sensing pathways. A key player in this response is the AMP-activated protein kinase (AMPK), which becomes activated under conditions of energy stress (i.e., low ATP). Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize and compare GLUT1 inhibitors.
Detailed Experimental Protocols
2-Deoxy-D-[3H]glucose Uptake Assay
This assay measures the direct inhibition of glucose transport into cells.
-
Cell Seeding: Plate cancer cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound or BAY-876 in KRH buffer for 30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 1 µCi/mL 2-deoxy-D-[3H]glucose and 100 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.
-
Washing: Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.5 mL of 0.1% SDS in 0.1 N NaOH.
-
Measurement: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each well. Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or BAY-876 for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for GLUT1 Expression
This technique is used to detect the levels of GLUT1 protein in cells.
-
Protein Extraction: Treat cells with this compound or BAY-876 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Untargeted Metabolomics via LC-MS
This powerful technique provides a global snapshot of the metabolic changes induced by the inhibitors.
-
Sample Collection: Treat cells with this compound or BAY-876. Quench the metabolism by rapidly washing with ice-cold saline and then adding liquid nitrogen.
-
Metabolite Extraction: Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect them using a high-resolution mass spectrometer (MS).
-
Data Processing: Process the raw data to identify and quantify the metabolites. This typically involves peak picking, alignment, and normalization.
-
Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA, PCA) to identify metabolites that are significantly altered by the inhibitor treatment.
-
Pathway Analysis: Use pathway analysis tools to determine which metabolic pathways are most affected.
Conclusion
Both this compound and BAY-876 are valuable tools for investigating the role of glucose transport in cancer. The choice between these inhibitors will depend on the specific research question. This compound, with its pan-class I GLUT inhibitory activity, may be more suitable for therapeutic strategies aimed at a broad inhibition of glucose uptake in cancers with heterogeneous GLUT expression. In contrast, the high potency and selectivity of BAY-876 make it an excellent probe for dissecting the specific functions of GLUT1 and for developing highly targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous preclinical studies to further evaluate these and other GLUT1 inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-2-deoxy-D-glucose ([3H]-2-DG) Uptake Assay [bio-protocol.org]
- 6. Western Blot protocol for Glut1 Antibody (NB110-39113): Novus Biologicals [novusbio.com]
- 7. texaschildrens.org [texaschildrens.org]
Validating the Anti-Tumor Efficacy of DRB18 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of DRB18, a novel pan-class I glucose transporter (GLUT) inhibitor, against alternative therapeutic strategies. The experimental data cited herein is intended to support researchers in evaluating the potential of this compound for further preclinical and clinical development.
Executive Summary
This compound is a potent small molecule inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), which are frequently overexpressed in various cancer types and play a crucial role in tumor metabolism and growth.[1] In vivo studies have demonstrated that this compound significantly impedes tumor growth in xenograft models by inhibiting glucose uptake, leading to metabolic stress and cell cycle arrest.[1][2] This guide compares the in vivo efficacy of this compound as a monotherapy and in combination with standard chemotherapy, alongside data for a first-generation GLUT inhibitor, WZB117, and other relevant GLUT inhibitors.
Performance Comparison of Anti-Tumor Agents
The following tables summarize the in vivo anti-tumor efficacy of this compound and comparator agents in A549 non-small cell lung cancer (NSCLC) xenograft models.
| Treatment Group | Dosage & Administration | Study Duration | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Source |
| This compound | 10 mg/kg, IP, thrice weekly | 5 weeks | Significant reduction | 43% | [3] |
| WZB117 | 10 mg/kg, IP, daily | 10 weeks | >70% | Not Reported | [3] |
| This compound + Paclitaxel | This compound: 10 mg/kg, Paclitaxel: Not Specified, IP | Not Specified | Strong synergistic reduction | Not Reported | [4][5] |
| GLUT1 Knockout | Not Applicable | Not Specified | No significant reduction | Not Reported | [1][4] |
Table 1: Comparison of In Vivo Anti-Tumor Efficacy in A549 Xenograft Models. This table highlights the significant tumor growth inhibition achieved with this compound treatment. Notably, the pan-GLUT inhibition by this compound appears more effective than targeting a single transporter, as evidenced by the lack of tumor reduction in GLUT1 knockout models.[1][4]
| Agent | Target | IC50 (Glucose Uptake) | In Vivo Model | Key In Vivo Findings | Source |
| This compound | Pan-Class I GLUT (1-4) | ~0.9 - 9 µM | A549 Xenograft | Significant tumor volume and weight reduction.[1][3] | [1] |
| WZB117 | Primarily GLUT1 | ~10 µM (cell proliferation) | A549 Xenograft | Over 70% reduction in tumor size.[3] | [3] |
| BAY-876 | GLUT1 | Not Specified | MHCC97-H Xenograft | Inhibited tumor growth and the Warburg effect. | [6] |
| Glutor | Pan-GLUT | Not Specified | Dalton's Lymphoma | Decreased tumor cell survival and induced apoptosis. | [7] |
Table 2: Profile of GLUT Inhibitors with In Vivo Anti-Tumor Activity. This table provides a comparative overview of this compound and other GLUT inhibitors, detailing their targets and reported in vivo efficacy in different cancer models.
Experimental Protocols
A549 Xenograft Mouse Model for In Vivo Anti-Tumor Efficacy Studies
This protocol outlines the establishment and use of a subcutaneous A549 xenograft model to evaluate the in vivo efficacy of anti-tumor compounds.
1. Cell Culture:
-
A549 human non-small cell lung carcinoma cells are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2 and harvested during the exponential growth phase for implantation.[2]
2. Animal Model:
-
Athymic nude mice (e.g., BALB/c or NOD/SCID), 10-12 weeks old, are used for this study.[5] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation:
-
A549 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[2]
-
Each mouse is subcutaneously injected with 100-120 µL of the cell suspension (containing 1 million cells) into the flank.[5]
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by palpation and measurement with digital calipers three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 120-150 mm³, mice are randomized into treatment and control groups.[5]
-
The test compound (e.g., this compound) and vehicle control are administered according to the specified dosage and schedule (e.g., intraperitoneal injection). Mouse weights are recorded three times weekly to monitor toxicity.[5]
5. Endpoint and Data Analysis:
-
The study is concluded after a predetermined period (e.g., 5 weeks) or when tumors in the control group reach a specified size.
-
At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor volumes and weights between treatment and control groups.
In Vivo Glucose Uptake Assay
This protocol describes a method to measure basal and insulin-stimulated glucose uptake in mouse tissues.
1. Animal Preparation:
-
Mice are fasted for a specified period (e.g., 6 hours) before the assay.
2. Tracer Administration:
-
A bolus of 2-deoxy-D-[³H]glucose (a radioactive glucose analog) is administered via intraperitoneal (IP) injection.
-
For insulin-stimulated glucose uptake, insulin is co-injected with the tracer.[1]
3. Tissue Collection and Processing:
-
After a specific time interval (e.g., 30 minutes), blood samples are collected, and mice are euthanized.
-
Tissues of interest (e.g., tumor, muscle, adipose tissue) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.[1]
-
Tissues are homogenized, and the cell lysates are processed to separate the phosphorylated 2-deoxy-D-[³H]glucose from the free tracer.
4. Scintillation Counting and Data Analysis:
-
The amount of radioactivity in the processed tissue samples is measured using a scintillation counter.[1]
-
Glucose uptake is calculated based on the radioactivity counts, tissue weight, and plasma tracer concentration.
Visualizing the Mechanism and Workflow
Caption: this compound inhibits glucose uptake by blocking GLUT1-4, leading to reduced intracellular glucose, decreased ATP production, cell cycle arrest, and ultimately, tumor growth inhibition.
Caption: Workflow for in vivo validation of this compound's anti-tumor effects using an A549 xenograft mouse model.
References
- 1. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 7. meliordiscovery.com [meliordiscovery.com]
Synergistic Antitumor Effects of DRB18 and Paclitaxel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the novel pan-class I glucose transporter (GLUT) inhibitor, DRB18, with the established chemotherapeutic agent, paclitaxel, in non-small cell lung cancer (NSCLC) and other cancer cell lines. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.
I. Comparative Performance: Enhanced Efficacy In Vitro and In Vivo
The combination of this compound and paclitaxel demonstrates significant synergistic anticancer effects, surpassing the efficacy of either agent administered alone. This synergy has been observed in both cell culture (in vitro) and animal models (in vivo), suggesting a promising therapeutic strategy for cancers that overexpress glucose transporters, such as NSCLC.[1][2][3][4][5]
In Vitro Synergism
In vitro studies on human non-small cell lung cancer (A549) and pancreatic cancer (Panc1) cell lines reveal a potent synergistic relationship between this compound and paclitaxel. The combination significantly inhibits cancer cell proliferation compared to single-drug treatments.[1][3][6] A synergy score of 17.56 (P ≤ 0.001) was calculated for the combination in A549 cells using the HSA model, indicating a strong synergistic interaction.[1][6]
Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination
| Cell Line | Treatment (48 hours) | Outcome | Synergy Score (HSA Model) |
| A549 (NSCLC) | 10 µM this compound + Varying dosages of paclitaxel | Significant inhibition of cell growth | 17.56 (P ≤ 0.001)[1][6] |
| Panc1 (Pancreatic) | 10 µM this compound + 10 µM Paclitaxel | Significant reduction in cell growth | Not explicitly calculated, but significant synergy observed[1] |
In Vivo Tumor Growth Inhibition
The synergistic effects observed in vitro are mirrored in vivo. In xenograft models using A549 cells in nude mice, the combined administration of this compound and paclitaxel led to a more substantial reduction in tumor volume and weight compared to vehicle control or single-agent therapies.[1][3]
Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination in A549 Xenografts
| Treatment Group (5 weeks) | Approximate Tumor Volume Reduction vs. Vehicle | Approximate Tumor Weight Reduction vs. Vehicle |
| 8 mg/kg this compound + 8 mg/kg Paclitaxel | ~79%[1] | ~87%[1] |
| 8 mg/kg this compound Alone | ~73% (vs. combination) | ~85% (vs. combination) |
| 8 mg/kg Paclitaxel Alone | ~50% (vs. combination) | ~71% (vs. combination) |
Importantly, the combined treatment did not lead to increased side effects, with no significant differences in the average body weight or food consumption of the mice compared to the single-treatment groups.[1][6]
II. Mechanism of Action: Induction of Apoptosis
The synergistic antitumor effect of the this compound and paclitaxel combination is mediated through the enhanced induction of apoptosis, or programmed cell death.[1][2][3][4][5] Mechanistically, the dual treatment elevates the expression of key apoptotic proteins, specifically Caspase-3 and Caspase-9.[1][2][3][4][5]
Paclitaxel is known to induce apoptosis by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and activating various signaling pathways, including the JNK/SAPK and PI3K/Akt pathways.[7][8][9][10] this compound, as a pan-class I GLUT inhibitor, induces metabolic stress by blocking glucose uptake, which can also trigger apoptosis.[11] The combination of these two agents appears to create a multi-faceted assault on cancer cells, leading to a more robust apoptotic response.
III. Comparison with Alternative Therapies
The standard of care for advanced NSCLC often involves platinum-based doublet chemotherapy. The this compound and paclitaxel combination offers a potentially more efficacious and well-tolerated alternative.
Table 3: Comparison with Standard NSCLC Chemotherapy Regimens
| Treatment Regimen | Efficacy Highlights | Common Grade 3/4 Toxicities |
| This compound + Paclitaxel | Significant tumor reduction in xenograft models with no observed increase in toxicity.[1][6] | Not reported to be significantly different from single agents.[1][6] |
| Pemetrexed + Cisplatin | Objective response rate of 60% in advanced NSCLC adenocarcinoma.[12] | Granulocytopenia (40%), Leukopenia (24%).[12] |
| Etoposide | Can induce apoptosis and inhibit tumor growth in A549 xenografts, though resistance is a concern.[13][14] | Myelosuppression. |
| Gemcitabine + Cisplatin | Historically a standard doublet for NSCLC. | Hematological toxicities. |
Note: The efficacy data for alternative therapies are from different studies and may not be directly comparable due to variations in experimental conditions.
IV. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (Resazurin Assay)
This assay measures cell proliferation based on the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
-
Cell Seeding: Plate A549 or Panc1 cells in 96-well plates at a density of approximately 25,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or the combination of both. Include a vehicle-treated control group. Incubate for 48 hours.[1]
-
Resazurin Addition: After the incubation period, add resazurin solution to each well.
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Cell viability is proportional to the fluorescence signal.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound, paclitaxel, or the combination for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. [Paclitaxel induced apoptotic genes and pathways alterations: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. Knockdown of Myeloid Cell Leukemia-1 by MicroRNA-101 Increases Sensitivity of A549 Lung Cancer Cells to Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
DRB18: A Pan-Inhibitor of Class I Glucose Transporters with Potent Anti-Cancer Activity
DRB18 is a synthetic small molecule identified as a potent pan-inhibitor of class I glucose transporters (GLUTs), which include GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] These transporters are often overexpressed in cancer cells to meet their high metabolic demands, making them an attractive target for anti-cancer therapies.[1][2][3] this compound represents a second-generation GLUT inhibitor, demonstrating greater stability and potency compared to its predecessor, WZB117.[4][5] This guide provides a comparative analysis of this compound's specificity and efficacy, supported by experimental data.
Specificity and Potency Against Class I GLUTs
This compound exhibits broad inhibitory activity against all four class I GLUT isoforms.[1][2] Its efficacy was determined by measuring the half-maximal inhibitory concentration (IC50) for glucose uptake in HEK293 cell lines engineered to express each transporter individually.[1][2] The results demonstrate that this compound inhibits each of the four GLUTs with varying potencies, establishing it as a pan-class I GLUT inhibitor.[1][2] This multi-targeting approach is considered a more effective strategy for inhibiting tumor growth than targeting a single GLUT, as cancer cells often express multiple GLUT isoforms.[1][2][4]
Comparative Inhibitory Activity
The inhibitory potency of this compound on glucose uptake varies across the different class I GLUT isoforms and in various cancer cell lines. This differential activity suggests a direct interaction with the transporters.[2]
| Transporter/Cell Line | IC50 for Glucose Uptake Inhibition | Reference |
| GLUT1-4 expressing HEK293 cells | ~900 nM to ~9 µM | [1][2][6] |
| A549 (Non-small cell lung cancer) | ~1.9 to 3.6 µM | [2] |
| H1299 (Non-small cell lung cancer) | ~1.9 to 3.6 µM | [2] |
| HeLa (Cervical cancer) | ~1.9 to 3.6 µM | [2] |
Mechanism of Action
This compound is believed to exert its inhibitory effect by binding to the outward-open conformation of the class I GLUTs.[1][2][4] This action blocks the transport of glucose into the cell, leading to a cascade of downstream effects that culminate in cancer cell death.
The proposed mechanism involves several key stages:
-
Inhibition of Glucose Uptake: this compound directly blocks GLUT1-4, reducing the intracellular glucose supply.[1]
-
Metabolic Disruption: The reduction in glucose uptake inhibits multiple metabolic pathways, including glycolysis, the TCA cycle, and the synthesis of purines and pyrimidines.[1][3] This leads to a decrease in ATP production.[2]
-
Cell Cycle Arrest: The energy deficit and metabolic stress cause the cells to arrest in the G1/S phase of the cell cycle.[1][6]
-
Increased Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS).[6]
-
Necrotic Cell Death: The culmination of these effects is necrotic cell death.[1][6]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following methodologies were employed to characterize the specificity and efficacy of this compound.
Glucose Uptake Assay
This assay measures the inhibitory activity of this compound on glucose transport in both cancer cell lines and specific GLUT-expressing cell lines.[2]
-
Cell Seeding: Cells (e.g., A549, H1299, HeLa, or GLUT-expressing HEK293) are seeded in appropriate culture plates.
-
Compound Incubation: Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified period (e.g., 30 minutes).[6]
-
Radiolabeled Glucose Addition: Radioactive 2-deoxy-d-[3H]glucose is added to the culture medium.
-
Uptake Period: Cells are incubated for a short period to allow for the uptake of the radiolabeled glucose analog.
-
Washing: The uptake is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabeled glucose.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the glucose uptake. IC50 values are calculated by plotting the percent inhibition of glucose uptake against the log concentration of this compound.
Caption: Workflow for the glucose uptake assay.
Cell Viability/Proliferation Assays (MTT/Resazurin)
These assays are used to determine the effect of this compound on the viability and proliferation of cancer cells.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 72 hours).[6]
-
Reagent Addition: A metabolic indicator dye such as MTT or resazurin is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the dye into a colored (MTT) or fluorescent (resazurin) product.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The results are used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
In Vivo Tumor Growth Studies
The anti-tumor efficacy of this compound is evaluated in vivo using tumor-bearing animal models.[1]
-
Tumor Implantation: Human cancer cells (e.g., A549) are injected into immunodeficient mice to establish xenograft tumors.[1]
-
Treatment Administration: Once tumors reach a certain size, mice are treated with this compound (e.g., 10 mg/kg body weight, intraperitoneal injection, three times a week) or a vehicle control.[1]
-
Tumor Measurement: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for GLUT expression).[6]
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Anti-Cancer Mechanism of DRB18: A Comparative Guide to a Novel Pan-GLUT Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of DRB18's mechanism of action. By objectively comparing its performance with alternative glucose transporter inhibitors and presenting supporting experimental data, this document serves as a critical resource for evaluating its therapeutic potential.
This compound is a novel and potent small-molecule inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells and are pivotal for their sustained proliferation and survival. This guide delves into the intricate mechanisms by which this compound exerts its anti-cancer effects, offering a comparative analysis against its parent compound, WZB117, and other known GLUT inhibitors.
Comparative Performance of GLUT Inhibitors
This compound has demonstrated significant potency as a pan-inhibitor of GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] Its efficacy, as measured by half-maximal inhibitory concentrations (IC₅₀), showcases its broad-spectrum activity. The following table provides a quantitative comparison of this compound with other notable GLUT inhibitors.
| Compound | Target(s) | IC₅₀ (GLUT1) | IC₅₀ (GLUT2) | IC₅₀ (GLUT3) | IC₅₀ (GLUT4) | Cell Proliferation IC₅₀ (A549 Cells) | Reference(s) |
| This compound | Pan-Class I GLUT | ~1.5 µM | ~9 µM | ~0.9 µM | ~2.5 µM | ~7 µM (7-fold lower than GLUT1 KO cells) | [1] |
| WZB117 | GLUT1 | ~10 µM (in A549 and MCF7 cells) | - | - | - | ~10 µM | [2] |
| BAY-876 | GLUT1 | 2 nM | >130-fold selective over GLUT2, 3, 4 | - | - | - | [3] |
| Phloretin | GLUT1, GLUT2 | 49-61 µM | Yes | - | 9.4 µM | - | [4][5][6] |
| STF-31 | GLUT1 | 1 µM | - | - | - | 0.16 µM (in RCC4 cells) | [7] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
A key finding is that a pan-class I GLUT inhibition strategy, as employed by this compound, may be more effective in inhibiting tumor growth than targeting a single GLUT isoform.[1] Studies have shown that while the knockout of the GLUT1 gene alone did not significantly reduce tumor volume, treatment with this compound led to a significant reduction in tumor size in vivo.[1][2] This suggests that cancer cells can compensate for the loss of a single GLUT isoform, highlighting the advantage of a broader inhibition approach.
The Signaling Cascade of this compound Action
This compound's primary mechanism of action is the direct inhibition of glucose uptake by binding to the outward-open conformation of class I GLUTs.[1][2] This initial event triggers a cascade of downstream effects within the cancer cell, ultimately leading to cell death. The signaling pathway is visualized below.
Metabolomics analysis has revealed that this compound significantly alters energy-related metabolism by decreasing the abundance of metabolites in crucial pathways such as glycolysis and the TCA cycle.[1] This leads to a reduction in ATP production, which in turn induces G1/S phase cell cycle arrest and increases oxidative stress, culminating in necrotic cell death.[1][2] Furthermore, this compound has been shown to reduce the synthesis of purines and pyrimidines, essential for DNA synthesis, and decrease the glycosylation of GLUTs, which is necessary for their activity.[1]
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings related to this compound, detailed experimental protocols for key assays are provided below.
Glucose Uptake Assay
This protocol measures the inhibition of glucose transport into cancer cells.
Methodology:
-
Human lung cancer (A549) or other cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound or alternative inhibitors for a specified period (e.g., 30 minutes).
-
A solution containing radioactive 2-deoxy-D-[³H]glucose is added to each well.
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
The cells are then lysed.
-
The radioactivity in the cell lysates is measured using a scintillation counter to quantify the amount of glucose taken up by the cells.
-
The data is normalized to the control (untreated cells), and IC₅₀ values are determined from the dose-response curves.
Cell Viability Assay (MTT/Resazurin)
This assay determines the effect of this compound on cancer cell proliferation and viability.
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of this compound or other compounds for a specified duration (e.g., 72 hours).
-
Following treatment, MTT or resazurin solution is added to each well.
-
The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product (MTT) or a fluorescent product (resazurin).
-
For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
-
Cell viability is expressed as a percentage of the control, and IC₅₀ values are calculated.
Untargeted Metabolomics Analysis
This protocol identifies and quantifies changes in the cellular metabolome following this compound treatment.
Methodology:
-
A549 cells are cultured and treated with this compound (e.g., 10 µM) or a vehicle control for a specific time (e.g., 48 hours).
-
Metabolites are extracted from the cells using a quenching and extraction procedure, often involving cold methanol.
-
The extracted metabolites are then analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).
-
The resulting data is processed to identify and quantify the relative abundance of different metabolites.
-
Statistical analysis is performed to identify metabolites that are significantly altered by this compound treatment.
-
Pathway analysis is then used to determine which metabolic pathways are most affected by the compound.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
A549 human lung cancer cells are injected subcutaneously into the flank of immunodeficient nude mice.
-
Tumors are allowed to grow to a certain volume.
-
Mice are then randomized into treatment and control groups.
-
This compound is administered, for example, via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight, three times a week.[1][2] The control group receives a vehicle solution.
-
Tumor size and mouse body weight are measured regularly throughout the study.
-
At the end of the treatment period, the mice are euthanized.
-
The tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.
Conclusion
This compound emerges as a promising anti-cancer agent with a well-defined mechanism of action centered on the pan-inhibition of class I glucose transporters. Its ability to disrupt cancer cell metabolism at a fundamental level, leading to cell cycle arrest and necrotic death, underscores its therapeutic potential. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other pan-GLUT inhibitors as a novel strategy in the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plant-derived glucose transport inhibitors with potential antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of DRB18 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agent DRB18's performance across various cancer cell lines, supported by experimental data. This compound is a second-generation, potent pan-inhibitor of class I glucose transporters (GLUTs), which are frequently overexpressed in malignant cells and are critical for their heightened metabolic activity.
This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular pathways and experimental procedures.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The efficacy of this compound has been evaluated across multiple cancer cell lines, primarily by assessing its ability to inhibit glucose uptake and reduce cell viability. The following tables summarize the key quantitative findings from published studies.
Table 1: Inhibition of Glucose Uptake by this compound
This compound demonstrates potent inhibition of glucose uptake across different cancer cell lines and in engineered cells expressing individual glucose transporter isoforms. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to reduce glucose uptake by 50%.
| Cell Line | Cancer Type/Description | GLUT Isoforms Expressed | IC50 for Glucose Uptake Inhibition (µM) |
| A549 | Non-Small Cell Lung Cancer | GLUT1-4 | 1.9[1] |
| H1299 | Non-Small Cell Lung Cancer | GLUT1-4 | ~3.6 (estimated from graphical data)[1] |
| HeLa | Cervical Cancer | GLUT1-4 | ~2.5 (estimated from graphical data)[1] |
| HEK293-GLUT1 | Engineered Kidney Cells | GLUT1 | ~0.9[1] |
| HEK293-GLUT2 | Engineered Kidney Cells | GLUT2 | ~9.0[1] |
| HEK293-GLUT3 | Engineered Kidney Cells | GLUT3 | ~1.5[1] |
| HEK293-GLUT4 | Engineered Kidney Cells | GLUT4 | ~4.0[1] |
Table 2: Comparative Anti-proliferative Activity of this compound in the NCI-60 Cell Line Screen
This compound was screened against the National Cancer Institute's panel of 60 human cancer cell lines, which represents nine major cancer types. The screening demonstrated broad and potent anti-proliferative activity. The data is presented here qualitatively based on the number of cell lines within a cancer type that exhibited a 50% growth inhibition (GI50) at a concentration of less than 10 µM.[1][2]
| Cancer Type | Number of Cell Lines with GI50 < 10 µM | General Potency |
| Melanoma | 9 out of 9 | Highly Potent |
| Non-Small Cell Lung Cancer | Data not specified, but potent | Potent |
| Breast Cancer | Data not specified, but potent | Potent |
| Ovarian Cancer | Data not specified, but potent | Potent |
| Leukemia | Strong inhibition reported[2] | Potent |
| CNS Cancer | Strong inhibition reported[2] | Potent |
| Renal Cancer | Strong inhibition reported[2] | Potent |
| Prostate Cancer | Strong inhibition reported[2] | Potent |
| Colon Cancer | Not explicitly mentioned as highly sensitive | Moderately Potent |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound are provided below.
Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose)
This protocol measures the rate of glucose uptake by cancer cells in the presence of this compound.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299, HeLa) in a 24-well plate at a density of 50,000 cells per well and incubate overnight.
-
Cell Washing: Wash the cells twice with Krebs-Ringer-Phosphate (KRP) buffer.
-
Inhibitor Incubation: Add 225 µL of glucose-free KRP buffer containing the desired concentration of this compound or vehicle control (DMSO) to each well and incubate for 30 minutes.
-
Initiation of Glucose Uptake: Add a mixture of 12.5 µL of 37 MBq/L 2-deoxy-D-[³H]glucose and 25 µL of 1 mmol/L regular glucose to each well.
-
Termination of Uptake: After 4 minutes, terminate the uptake by washing the cells rapidly with ice-cold KRP buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysates. Calculate the percentage of glucose uptake inhibition relative to the vehicle control to determine the IC50 values.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis, in cells treated with this compound.
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of an executioner caspase (e.g., cleaved caspase-3 or cleaved caspase-9).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Analyze the intensity of the bands corresponding to the cleaved caspases to assess the level of apoptosis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Logical relationship of this compound's anti-cancer effects.
References
DRB18: A Comprehensive Guide to its On-Target Effects on GLUT1-4 and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel pan-class I glucose transporter (GLUT) inhibitor, DRB18, with other known GLUT inhibitors. The on-target effects of this compound on GLUT1, GLUT2, GLUT3, and GLUT4 are summarized and supported by experimental data. This document is intended to serve as a valuable resource for researchers in the fields of cancer metabolism, drug discovery, and molecular biology.
Comparative Analysis of GLUT Inhibitors
This compound has been identified as a potent pan-inhibitor of class I glucose transporters, demonstrating efficacy in blocking glucose uptake mediated by GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] To provide a clear perspective on its performance, the following table summarizes the available inhibitory concentration (IC50) or inhibitory constant (Ki) values for this compound and a selection of alternative GLUT inhibitors.
| Inhibitor | GLUT1 | GLUT2 | GLUT3 | GLUT4 | Notes |
| This compound | ~0.9 µM (IC50) | ~9 µM (IC50) | ~1.5 µM (IC50) | ~2.5 µM (IC50) | Pan-class I GLUT inhibitor with varying IC50s across isoforms.[1][2][3] |
| WZB117 | 10 µM (Ki(app)) | Not specified | 10 µM (Ki(app)) | 0.2 µM (Ki(app)) | Competitive inhibitor of net glucose uptake.[4] |
| BAY-876 | 2 nM (IC50) | >130-fold selective | >130-fold selective | >130-fold selective | Highly selective GLUT1 inhibitor.[5][6][7] |
| Phloretin | 49-61 µM (IC50) | Inhibits | Not specified | 9.4 µM (IC50) | Competitive inhibitor of glucose transport.[8] |
| Glutor | Inhibits | Inhibits | Inhibits | Not specified | Potent inhibitor of 2-DG uptake (IC50 = 1.1 - 10.8 nM in various cancer cell lines).[9][10][11] |
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the glucose transport function of GLUT1-4. This inhibition of glucose uptake leads to a cascade of downstream cellular events, ultimately impacting cell proliferation and survival, particularly in cancer cells that exhibit high glucose dependency (the Warburg effect).
Caption: Mechanism of this compound action on glucose transport and metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other GLUT inhibitors are provided below.
2-Deoxy-D-glucose (2-DG) Uptake Assay
This assay measures the uptake of a glucose analog, 2-deoxyglucose, which is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it intracellularly.
Materials:
-
Cells cultured in appropriate multi-well plates.
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
2-Deoxy-D-[³H]glucose or a fluorescent 2-DG analog (e.g., 2-NBDG).
-
Test compounds (e.g., this compound, other inhibitors).
-
Lysis buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium and incubate in KRPH buffer to starve them of glucose.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Add radiolabeled or fluorescent 2-DG to each well and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold KRPH buffer.
-
Lyse the cells using the lysis buffer.
-
Measure the amount of internalized 2-DG using a scintillation counter (for ³H) or a fluorescence plate reader.
-
Normalize the data to the protein concentration in each well.
Caption: Workflow for a typical 2-Deoxy-D-glucose uptake assay.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS-HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Add the solubilization solution to dissolve the formazan crystals.[12][13][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the untreated control.
Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic function in live cells in real-time. It determines glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Seahorse XF Analyzer.
-
Seahorse XF cell culture microplates.
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG).
-
Cells cultured on a Seahorse plate.
-
Assay medium (e.g., XF Base Medium).
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-DG.
-
Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure the extracellular acidification rate (ECAR) at baseline and after the sequential injection of the compounds.[15][16]
Caption: Simplified workflow for the Seahorse XF Glycolysis Stress Test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glutor | GLUT inhibitor | Probechem Biochemicals [probechem.com]
- 11. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. chondrex.com [chondrex.com]
- 15. agilent.com [agilent.com]
- 16. unige.ch [unige.ch]
Evaluating the Therapeutic Window of DRB18 Versus Other GLUT-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant metabolism of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), has positioned glucose transporters (GLUTs) as attractive targets for therapeutic intervention. Inhibition of these transporters offers a promising strategy to selectively starve cancer cells of their primary energy source. This guide provides a comparative analysis of DRB18, a novel pan-class I glucose transporter inhibitor, with other notable GLUT inhibitors, focusing on their therapeutic window, mechanism of action, and supporting experimental data.
Executive Summary
This compound is a potent pan-class I GLUT inhibitor that targets GLUT1, GLUT2, GLUT3, and GLUT4, leading to the effective suppression of glucose uptake in a wide range of cancer cells. This inhibition triggers a cascade of cellular events, including metabolic stress, cell cycle arrest at the G1/S phase, increased oxidative stress, and ultimately, necrotic cell death. Preclinical studies have demonstrated the in vivo efficacy of this compound in reducing tumor volume without significant overt toxicity at therapeutic doses. This guide compares this compound with other GLUT inhibitors—WZB117, BAY-876, and Glutor—to provide a comprehensive overview of their potential as anti-cancer agents. While direct comparative toxicity studies are limited, available data on efficacy and selectivity are presented to offer insights into their respective therapeutic windows.
Comparative Analysis of GLUT Inhibitors
The following tables summarize the available quantitative data for this compound and other selected GLUT inhibitors.
Table 1: In Vitro Efficacy of GLUT Inhibitors in Cancer Cell Lines
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (µM) - Proliferation | IC50 (µM) - Glucose Uptake | Citation(s) |
| This compound | GLUT1-4 | A549 (Lung) | ~7-10 | 1.9 | [1][2] |
| H1299 (Lung) | - | 3.6 | [1] | ||
| HeLa (Cervical) | - | 2.5 | [1] | ||
| WZB117 | GLUT1 | A549 (Lung) | ~10 | ~0.6 | [3][4] |
| MCF7 (Breast) | ~10 | - | [5] | ||
| BAY-876 | GLUT1 | SKOV-3 (Ovarian) | - | 0.002 | [6] |
| OVCAR-3 (Ovarian) | - | - | [6] | ||
| Glutor | GLUT1-3 | HCT116 (Colon) | - | 0.0108 | [7] |
| UM-UC-3 (Bladder) | - | 0.0083 | [7] | ||
| MIA PaCa-2 (Pancreatic) | - | 0.0011 | [7] |
Table 2: In Vivo Efficacy and Therapeutic Window Indicators
| Inhibitor | Animal Model | Dose | Efficacy | Toxicity/Safety Observations | Therapeutic Window Indication | Citation(s) |
| This compound | A549 Xenograft (Mice) | 10 mg/kg (i.p.) | 44% tumor volume reduction | No significant change in body weight | Favorable | [1][8] |
| WZB117 | A549 Xenograft (Mice) | 10 mg/kg (i.p.) | >70% tumor size reduction | Lymphocyte and platelet counts remained in normal ranges | Favorable, more effective in cancer cells than non-cancerous cells | [3][5] |
| BAY-876 | SKOV-3 Xenograft (Mice) | 4.5 mg/kg/day (oral) | 68% tumor volume reduction | 18% weight loss | Effective, but with some toxicity at the tested dose | [9] |
| Glutor | - | - | - | Non-toxic to normal PBMCs and IMR-90 cells in vitro (IC50 > 30 µM) | Potentially wide, but in vivo data is lacking | [7] |
Signaling Pathways and Mechanisms of Action
The inhibition of glucose transport by these compounds initiates a series of downstream signaling events that contribute to their anti-cancer activity.
Caption: Signaling pathway of GLUT inhibitors in cancer cells.
Experimental Workflows
The evaluation of these inhibitors typically follows a standardized workflow from in vitro characterization to in vivo efficacy and toxicity assessment.
Caption: General experimental workflow for evaluating GLUT inhibitors.
Detailed Experimental Protocols
In Vitro Glucose Uptake Assay
Objective: To measure the inhibition of glucose transport into cells by the test compounds.
Materials:
-
Cancer cell lines (e.g., A549, H1299, HeLa)
-
HEK293 cell lines individually expressing GLUT1, GLUT2, GLUT3, or GLUT4
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
2-deoxy-D-[³H]glucose
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
Scintillation counter and vials
Procedure:
-
Seed cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with the desired concentrations of the inhibitor (or DMSO as a vehicle control) in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C.
-
Stop the uptake by adding ice-cold PBS and wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glucose.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control and determine the IC50 values.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of the inhibitors on the viability and proliferation of cancer cells and normal cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF7) and non-cancerous cell lines (e.g., NL20, MCF12A)
-
Culture medium, FBS, Penicillin-Streptomycin
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors (or DMSO as a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional)
-
Test inhibitors formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., intraperitoneal injection of 10 mg/kg this compound, three times a week).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth in the treated groups to the control group to assess the efficacy of the inhibitor.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an inhibitor that can be administered without causing unacceptable toxicity.
Procedure:
-
Use healthy, non-tumor-bearing mice.
-
Administer escalating doses of the inhibitor to different groups of mice.
-
Monitor the mice for a defined period for signs of toxicity, including:
-
Changes in body weight (a loss of more than 15-20% is often considered a sign of significant toxicity).
-
Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Changes in food and water consumption.
-
Mortality.
-
-
The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Conclusion
This compound emerges as a promising pan-class I GLUT inhibitor with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to target multiple GLUT isoforms may offer an advantage in overcoming the metabolic plasticity of cancer cells. While the available data suggests a favorable therapeutic window for this compound, with significant anti-tumor efficacy at well-tolerated doses in preclinical models, a definitive comparison with other inhibitors is hampered by the lack of standardized, head-to-head toxicity studies. Further investigations to determine the Maximum Tolerated Dose (MTD) and calculate the Therapeutic Index (TI) for this compound and its counterparts are crucial for a comprehensive evaluation of their clinical potential. The experimental protocols provided in this guide offer a framework for conducting such essential preclinical assessments. The continued exploration of GLUT inhibitors like this compound holds significant promise for the development of novel metabolic-targeted therapies for a broad spectrum of cancers.
References
- 1. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GLUT inhibitor WZB117 induces cytotoxicity with increased production of amyloid-beta peptide in SH-SY5Y cells preventable by beta-hydroxybutyrate: implications in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DRB18
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of DRB18, a potent pan-class GLUT inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the use of this compound in a research setting.
Compound Information and Properties
This compound is a synthetic small molecule that acts as a pan-inhibitor of class I glucose transporters (GLUTs 1-4). It is an analog of the GLUT inhibitor WZB117 and has demonstrated anti-tumor activity by altering the energy metabolism of cancer cells, leading to cell cycle arrest and necrotic cell death.
| Property | Value | Source |
| Chemical Formula | C22H23ClN2O2 | |
| Molecular Weight | 382.88 g/mol | |
| Appearance | Crystalline solid | Inferred from WZB117 |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | |
| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles. |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound WZB117 and other potent small molecule inhibitors suggest that this compound should be handled as a hazardous substance.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Serious Eye Damage/Eye Irritation: May cause eye irritation.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Statements:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure the safety of personnel handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | To protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Double gloving is recommended for handling concentrated solutions or for prolonged procedures. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against spills. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | If weighing or handling large quantities of the powder outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Caption: A step-by-step workflow for conducting an in vitro glucose uptake assay with this compound.
4.3. In Vivo Experimental Protocol
This protocol is based on a study using a xenograft mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A549) to establish tumors.
-
Treatment Groups: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).
-
Drug Administration: Administer this compound via intraperitoneal (IP) injection. A typical dose is 10 mg/kg body weight, administered three times a week.
-
Monitoring: Monitor tumor volume and animal health regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
5.1. Waste Segregation
| Waste Type | Disposal Container |
| Unused this compound Powder | Original container, labeled as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., stock solutions, cell culture media containing this compound) | Labeled, leak-proof hazardous chemical waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a designated container. |
5.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
